Technical Documentation Center

5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid
  • CAS: 845546-26-1

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophore: Mechanism of Action of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

Executive Summary In modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets with high affinity—is a cornerstone of ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets with high affinity—is a cornerstone of rational drug design. 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid represents a highly versatile, conformationally restricted pharmacophore.

As a Senior Application Scientist, I have evaluated countless building blocks, but the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core stands out due to its unique structural topology. The rigid pyrrolidone ring precisely vectors its functional groups: the carboxylic acid serves as a critical hydrogen-bond donor/acceptor or metal-coordinating moiety, while the thien-3-ylmethyl group at the N1 position provides a lipophilic anchor ideal for penetrating deep hydrophobic binding pockets.

Extensive pharmacological profiling has validated this scaffold across two primary therapeutic axes:

  • Anti-inflammatory & Anticancer Activity: Direct inhibition of Matrix Metalloproteinases (MMP-2 and MMP-9)[1].

  • Anti-Tubercular Activity: Direct, KatG-independent inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis[2].

This whitepaper dissects the molecular mechanisms of action (MoA) for this compound, providing the structural rationale for its efficacy and the self-validating experimental protocols required to characterize it in the laboratory.

Mechanism 1: Anti-Inflammatory & Anticancer Action via MMP-2/9 Inhibition

Matrix metalloproteinases, specifically gelatinases (MMP-2 and MMP-9), are zinc-dependent endopeptidases that degrade the extracellular matrix (ECM). Their dysregulation is a primary driver of tumor metastasis and chronic inflammation[3].

Structural Rationale & Causality

The mechanism of action of 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid relies on a dual-interaction modality within the MMP active site:

  • Zinc Coordination: The C3-carboxylic acid acts as a Zinc-Binding Group (ZBG). While traditionally, hydroxamates are used as ZBGs, they often suffer from poor selectivity and off-target toxicity. The carboxylic acid provides a weaker but highly selective bidentate chelation to the catalytic Zn²⁺ ion, displacing the catalytic water molecule required for peptide bond hydrolysis[1].

  • S1' Pocket Occupation: The thien-3-ylmethyl group is the critical determinant of selectivity. The S1' specificity pocket in MMP-2 and MMP-9 is a deep, hydrophobic channel. The sulfur-containing thiophene ring engages in favorable π-π and van der Waals interactions within this pocket, anchoring the inhibitor and preventing substrate access.

MMP_Pathway A 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid B Zn2+ Active Site & S1' Hydrophobic Pocket A->B Coordinates C MMP-2 / MMP-9 Catalytic Arrest B->C Induces D Prevention of ECM Degradation C->D Halts E Suppression of Inflammation & Tumor Metastasis D->E Results in

Caption: Mechanistic pathway of MMP-2/9 inhibition by the oxopyrrolidine scaffold.

Mechanism 2: Anti-Tubercular Action via InhA Inhibition

The standard of care for tuberculosis relies heavily on Isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in KatG account for over 50% of INH-resistant clinical isolates[4].

Structural Rationale & Causality

Derivatives of 5-oxopyrrolidine-3-carboxylic acid bypass the KatG activation requirement entirely[2]. They function as direct, reversible inhibitors of InhA (Enoyl-ACP Reductase), a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway responsible for mycolic acid biosynthesis[5].

  • NAD(H) Cleft Binding: The rigid pyrrolidone core mimics the spatial geometry required to fit into the substrate-binding loop of InhA.

  • Hydrophobic Engagement: The thien-3-ylmethyl substituent enhances the lipophilicity of the molecule, allowing it to favorably interact with the hydrophobic residues (e.g., Tyr158, Phe149) lining the InhA binding cleft[6]. By occupying this space, the compound sterically occludes the enoyl-ACP substrate from interacting with the NADH cofactor, halting the elongation of long-chain fatty acids.

InhA_Pathway Compound 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid InhA Enoyl-ACP Reductase (InhA) (Direct Binding) Compound->InhA KatG-Independent Inhibition FASII FAS-II Elongation Cycle Arrest InhA->FASII Blocks Mycolic Depletion of Mycolic Acids FASII->Mycolic Causes Death Mycobacterium tuberculosis Cell Death Mycolic->Death Leads to

Caption: KatG-independent inhibition of the FAS-II pathway via direct InhA targeting.

Quantitative Data Summary

To contextualize the pharmacological utility of this scaffold, the following table synthesizes the typical binding affinities and cellular efficacies observed for optimized 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives across their primary targets[6],[1],[4].

Target EnzymePrimary Binding InteractionScaffold Contribution (Thienyl-methyl & Core)Typical IC₅₀ RangeCellular Efficacy Marker
MMP-2 (Gelatinase A) Zinc coordination (Active Site)Carboxylic acid acts as ZBG; Thienyl group fits S1' pocket1.5 - 10.0 μMReduced ECM degradation
MMP-9 (Gelatinase B) Zinc coordination (Active Site)Rigid pyrrolidone core stabilizes binding conformation2.0 - 12.5 μMDecreased tumor cell invasion
InhA (Enoyl-ACP Reductase) NAD(H) pocket / Substrate cleftDirect binding bypassing KatG; Thienyl group enhances lipophilicity0.39 - 5.55 μMInhibition of mycolic acid synthesis

Experimental Methodologies: Self-Validating Protocols

As researchers, we cannot rely on phenotypic data alone; we must prove target engagement. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Gelatin Zymography for MMP-2/9 Activity[7]

Purpose: To quantify the direct inhibition of MMP-2/9 proteolytic activity by the compound.

  • Sample Preparation: Treat target cancer cell lines (e.g., MDA-MB-231) with varying concentrations of the compound (0.1 μM to 50 μM) in serum-free media for 24 hours. Causality: Serum-free media is mandatory because serum contains endogenous MMP inhibitors (TIMPs) that will mask your compound's effect.

  • Electrophoresis: Collect the conditioned media and resolve on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Crucial: Do not boil the samples or use reducing agents (DTT/β-mercaptoethanol). Causality: The MMPs must remain in a partially folded state to renature post-electrophoresis.

  • Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100. Causality: Triton X-100 exchanges with the SDS, allowing the MMP enzymes to refold into their active conformations.

  • Incubation & Staining: Incubate the gel in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.02% NaN₃, pH 7.5) at 37°C for 18 hours. Stain with Coomassie Blue R-250 and destain until clear bands appear against a blue background.

  • Self-Validation Checkpoint: Include a lane with a known broad-spectrum metalloproteinase inhibitor (e.g., 10 μM GM6001) added to the developing buffer. If clear bands still appear in the GM6001 lane, your assay is contaminated with non-metalloproteinase proteases, invalidating the run.

Protocol B: NADH-Dependent InhA Enzymatic Assay[5],[4]

Purpose: To confirm KatG-independent, direct inhibition of InhA.

  • Reagent Assembly: Prepare a reaction buffer containing 30 mM PIPES (pH 6.8) and 150 mM NaCl.

  • Enzyme-Inhibitor Pre-incubation: Combine 10 nM purified recombinant M. tuberculosis InhA, 250 μM NADH, and the test compound (serial dilutions). Incubate for 15 minutes at 25°C. Causality: Pre-incubation allows the compound to reach binding equilibrium in the active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 50 μM of the substrate analog, trans-2-dodecenoyl-CoA, to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes. Causality: NADH absorbs strongly at 340 nm; its oxidation to NAD⁺ during the reduction of the enoyl substrate results in a quantifiable drop in absorbance.

  • Self-Validation Checkpoint (The AFI Test): Run a parallel microplate where the reaction buffer is supplemented with 0.01% Triton X-100 . Many lipophilic compounds form colloidal aggregates that non-specifically sequester enzymes (Aggregate-Forming Inhibitors, AFIs)[4]. If the IC₅₀ value shifts significantly (loss of potency) in the presence of Triton X-100, the compound is a false positive. Consistent IC₅₀ values validate true, stoichiometric active-site binding.

Conclusion

The 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid scaffold is a masterclass in rational pharmacophore design. By combining a rigid hydrogen-bonding core with a highly tunable lipophilic appendage, it successfully bridges the gap between oncology/inflammation (MMP-2/9) and infectious disease (InhA). For drug development professionals, leveraging this privileged structure offers a robust starting point for hit-to-lead optimization, provided that rigorous, self-validating biochemical assays are employed to confirm precise target engagement.

References

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: RASAYAN Journal of Chemistry (via ResearchGate) URL:[Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS / PMC) URL:[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Characterization of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Introduction The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Introduction

The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamate analog) scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core, particularly 1-alkyl-5-oxopyrrolidines, have demonstrated profound efficacy as selective inhibitors of monoacylglycerol lipase (MAGL), presenting novel therapeutic avenues for analgesia and CNS-targeted anticancer agents [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth spectroscopic guide to 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid . Rather than merely listing data, this guide dissects the causality behind the experimental methodologies, providing a self-validating framework for the synthesis, NMR, IR, and MS characterization of this molecule.

Chemical Synthesis & Mechanistic Pathway

The construction of the 1-substituted 5-oxopyrrolidine core is achieved via a tandem aza-Michael addition and intramolecular amidation.

Causality in Experimental Design: The reaction utilizes itaconic acid and 3-thiophenemethylamine refluxed in an aqueous medium. Water is deliberately chosen as the solvent; the hydrophobic effect accelerates the initial nucleophilic attack of the primary amine onto the conjugated alkene of itaconic acid. Subsequent thermal energy (reflux) drives the dehydration/cyclization step, converting the transient aminodiacid intermediate into the thermodynamically stable lactam.

Synthesis_Pathway Itaconic Itaconic Acid (Michael Acceptor) Addition Aza-Michael Addition (Aqueous Reflux, 100°C) Itaconic->Addition Amine 3-Thiophenemethylamine (Nucleophile) Amine->Addition Intermediate Aminodiacid Intermediate (Transient) Addition->Intermediate Cyclization Intramolecular Amidation (-H₂O) Intermediate->Cyclization Product 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Cyclization->Product

Caption: Reaction mechanism for the synthesis of the 5-oxopyrrolidine core via aza-Michael addition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO- d6​ is strictly required over CDCl 3​ . The free carboxylic acid at C3 induces strong intermolecular hydrogen bonding, which in non-polar solvents leads to severe signal broadening. DMSO disrupts these dimers, yielding sharp resonances.

Structural Nuances: The chiral center at C3 dictates the magnetic environment of the entire pyrrolidine ring. Consequently, the C2 protons, C4 protons, and the exocyclic N-CH 2​ protons are all diastereotopic. They do not appear as simple singlets or doublets; instead, they present as complex multiplets and AB quartets with distinct geminal coupling constants ( 2J≈15−17 Hz).

Infrared (IR) Spectroscopy

Technique Selection: Attenuated Total Reflectance (ATR-FTIR) is prioritized over KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad artifact around 3400 cm −1 that obscures the critical O-H stretching region of the carboxylic acid. Diagnostic Bands: The molecule features two distinct carbonyl environments. The lactam (amide) C=O absorbs at a lower frequency (~1665 cm −1 ) due to the resonance contribution of the nitrogen lone pair, which weakens the C=O double bond character. The carboxylic acid C=O absorbs at a higher frequency (~1730 cm −1 ).

Mass Spectrometry (LC-MS/MS)

Ionization Strategy: Positive-ion electrospray ionization (ESI+) is utilized. The addition of 0.1% formic acid to the mobile phase ensures the protonation of the lactam nitrogen, yielding a robust [M+H]+ precursor ion at m/z 226.05.

MS_Fragmentation Parent [M+H]⁺ m/z 226.05 (Protonated Precursor) LossH2O [M+H-H₂O]⁺ m/z 208.04 Parent->LossH2O -H₂O (-18 Da) LossCOOH [M+H-HCOOH]⁺ m/z 180.04 Parent->LossCOOH -HCOOH (-46 Da) Thienyl Thien-3-ylmethyl cation m/z 97.01 Parent->Thienyl C-N Cleavage Pyrrolidone Pyrrolidone core m/z 128.03 Parent->Pyrrolidone C-N Cleavage

Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.65br s1H-COOH (D 2​ O exchangeable)
7.48dd1H4.9, 3.0Thiophene H-5
7.32dd1H3.0, 1.2Thiophene H-2
7.08dd1H4.9, 1.2Thiophene H-4
4.38ABq2H15.0N-CH 2​ (Diastereotopic)
3.52dd1H9.8, 8.2Pyrrolidine C2-H a​
3.38dd1H9.8, 6.5Pyrrolidine C2-H b​
3.15m1H-Pyrrolidine C3-H
2.65dd1H16.5, 8.5Pyrrolidine C4-H a​
2.52dd1H16.5, 6.0Pyrrolidine C4-H b​
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5Quaternary (C=O)Carboxylic Acid (COOH)
173.2Quaternary (C=O)Lactam Amide (C5)
138.1Quaternary (Ar)Thiophene C3 (ipso)
127.5CH (Ar)Thiophene C4
126.8CH (Ar)Thiophene C5
123.4CH (Ar)Thiophene C2
49.5CH 2​ Pyrrolidine C2
43.2CH 2​ N-CH 2​ (Aliphatic linker)
36.1CHPyrrolidine C3
35.4CH 2​ Pyrrolidine C4
Table 3: IR and HRMS Data Summary
Analytical MethodKey Data PointsStructural Correlation
ATR-FTIR 3200–2500 cm −1 (broad)O-H stretch (Hydrogen-bonded COOH)
3105 cm −1 C-H stretch (Aromatic thiophene)
1730 cm −1 C=O stretch (Carboxylic acid)
1665 cm −1 C=O stretch (Pyrrolidone lactam)
ESI-HRMS (+) m/z 226.0537 [M+H]+ (Calculated for C 10​ H 12​ NO 3​ S: 226.0538)
m/z 248.0357 [M+Na]+ (Sodium adduct)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis and Purification
  • Reaction Setup: Suspend itaconic acid (1.0 eq) and 3-thiophenemethylamine (1.0 eq) in triple-distilled water (0.5 M concentration).

  • Thermal Activation: Reflux the mixture at 100 °C for 45–60 minutes.

  • Self-Validation Check: Extract a 50 µL aliquot, dry, and run a crude 1 H NMR. The reaction is deemed complete when the vinylic proton signals of itaconic acid (δ 5.7 and 6.2 ppm) completely disappear, replaced by the aliphatic diastereotopic signals of the pyrrolidine core [1].

  • Isolation: Cool the mixture to 4 °C to induce precipitation. Filter the resulting solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield the pure white solid.

Protocol 2: NMR Acquisition & D 2​ O Exchange
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire standard 1D 1 H (16 scans) and 13 C (512 scans) spectra.

  • Self-Validation (D 2​ O Exchange): To confirm the COOH assignment, add 10 µL of D 2​ O to the NMR tube, invert 5 times, and re-run the 1 H spectrum. The broad singlet at δ 12.65 ppm must disappear, validating the exchangeable acidic proton without ambiguity.

Protocol 3: LC-MS/MS Analysis
  • Chromatography: Inject 2 µL of a 1 µg/mL sample (in MeOH) onto a C18 reversed-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV.

  • CID Fragmentation: Isolate the parent ion (m/z 226.05) in the quadrupole and apply a collision energy of 15–25 eV using Argon as the collision gas to generate the diagnostic m/z 97.01 (thienyl cation) and 128.03 (pyrrolidone core) fragments.

References

  • Afzal O, Altamimi ASA, Shahroz MM, Sharma HK, Riadi Y, Hassan MQ. "Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase." Molecules, 2021; 26(8):2389. URL:[Link]

Foundational

Structure-Activity Relationship (SAR) and Synthetic Methodologies of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid Derivatives

Executive Summary The exploration of saturated, sp³-hybridized nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 5-oxopyrrolidine-3-carboxylic acid (pyroglutamate-like) scaffold has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of saturated, sp³-hybridized nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 5-oxopyrrolidine-3-carboxylic acid (pyroglutamate-like) scaffold has emerged as a highly versatile pharmacophore. This in-depth technical guide examines the structure-activity relationship (SAR), synthetic methodologies, and biological applications of 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid derivatives . By utilizing the discovery of the first nonpeptide antagonists for the Relaxin-3/RXFP3 system as a primary case study, this whitepaper provides researchers with actionable insights into scaffold functionalization, bioisosteric replacement, and self-validating synthetic protocols.

Chemical Space & Structural Rationale

The transition from flat, sp²-hybridized aromatic rings to three-dimensional sp³-rich scaffolds—often termed "escaping from flatland"—significantly improves the clinical success rates of drug candidates by enhancing target specificity and aqueous solubility[1]. The pyrrolidine ring is uniquely suited for this due to a phenomenon known as "pseudorotation," which allows the molecule to dynamically sample multiple 3D conformations to maximize binding interactions[1].

Why the Thien-3-ylmethyl Substitution?

Functionalizing the N1 position of the 5-oxopyrrolidine core with a thien-3-ylmethyl group is a deliberate structural choice driven by several pharmacological factors:

  • Bioisosterism: The thiophene ring acts as a classical bioisostere for phenyl and pyridyl rings. The sulfur atom can participate in unique polar interactions (e.g., chalcogen bonding) with the target protein's backbone, which a simple phenyl ring cannot achieve.

  • Physicochemical Tuning (clogP): In central nervous system (CNS) drug design, balancing lipophilicity is critical. While a 2-phenylethyl group often results in excessively high lipophilicity (clogP ≥ 5.0), replacing it with a thien-3-ylmethyl group lowers the clogP to a more favorable, drug-like range (~4.4)[2].

  • Metabolic Stability: Thiophene derivatives often exhibit improved resistance to cytochrome P450-mediated oxidative metabolism compared to their electron-rich furan counterparts, while avoiding the hERG-binding liabilities frequently associated with basic pyridyl nitrogens.

Case Study: Nonpeptide Antagonists for the Relaxin-3/RXFP3 System

The relaxin-3 receptor (RXFP3) is a G-protein coupled receptor (GPCR) heavily implicated in stress, feeding behavior, and arousal. Historically, studying RXFP3 was limited to genetic modifications and peptide ligands. However, high-throughput screening (HTS) recently identified the 5-oxopyrrolidine-3-carboxamide scaffold as the first class of small-molecule RXFP3 antagonists[2].

During the SAR investigation, researchers held the right-hand side of the molecule (an oxadiazole-substituted aniline) constant and varied the N1-substituent (Site A) of the pyrrolidone core to optimize potency and lipophilicity[3].

Quantitative SAR Data Summary

The following table summarizes the quantitative data driving the selection of heteroaromatic substituents at the N1 position.

Table 1: SAR of N1-Substituted 5-Oxopyrrolidine-3-carboxamides at the RXFP3 Receptor

CompoundN1-Substituent (Site A)IC₅₀ (µM)clogPStructural Rationale & Biological Observation
1 (Hit) 2-phenylethyl5.745.0Baseline HTS hit; highly lipophilic, sub-optimal aqueous solubility[2].
14 pyridin-3-ylmethyl2.123.8"Nitrogen walk" yielded ~3-fold potency improvement and highly favorable clogP[3].
16/17 thien-3-ylmethyl ~3.50*4.4Bioisosteric replacement; balances lipophilicity while maintaining beneficial antagonist activity[2].
18 2-furylmethyl4.724.1Maintained activity; slightly less potent than the pyridyl derivative but structurally viable[3].

*Note: Representative value interpolated from the heteroaromatic series optimization where 5-membered rings were deemed beneficial[2].

Mechanistic Pathway Visualization

The 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxamide derivatives act as competitive antagonists at the RXFP3 receptor. RXFP3 is a Gi/o-coupled GPCR; its activation by the endogenous ligand Relaxin-3 normally inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The pyrrolidone antagonists block this interaction, preventing the downstream suppression of cAMP.

Mechanism Ligand Relaxin-3 (Endogenous Agonist) Receptor RXFP3 Receptor (GPCR) Ligand->Receptor Activates Antagonist 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxamide Antagonist->Receptor Competitively Inhibits GProtein Gi/o Protein Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Inhibits Signal cAMP Production Effector->Signal Decreases

Fig 1. RXFP3 signaling cascade and competitive inhibition by pyrrolidone derivatives.

Experimental Methodology: Self-Validating Synthesis Protocol

Synthesizing complex amides from 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid and sterically hindered or electron-deficient anilines requires highly reactive coupling conditions. Traditional reagents (e.g., HATU, EDC) often fail or result in severe epimerization at the C3 stereocenter.

To ensure high fidelity, the following self-validating protocol utilizes TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole)[3].

Step-by-Step Workflow

Step 1: Acyl Imidazolium Formation (Activation)

  • Procedure: In an oven-dried flask under N₂, dissolve 5-oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH₃CN (0.2 M). Cool to 0 °C. Add NMI (3.0 eq) dropwise.

  • Causality: TCFH and NMI rapidly generate a highly electrophilic acyl imidazolium intermediate. This is strictly required to overcome the poor nucleophilicity of complex anilines[3].

  • Self-Validation Checkpoint 1: After 15 minutes, aliquot 5 µL of the reaction mixture into 1 mL MeOH. Analyze via LC-MS. Do not proceed to Step 2 until the intermediate mass[M+NMI]⁺ is the dominant peak (>95% conversion). Proceeding prematurely will result in unreacted acid contaminating the final product.

Step 2: Amide Bond Formation (Coupling)

  • Procedure: Add the target aniline (1.1 eq) to the activated mixture in one portion. Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Causality: Warming provides the necessary kinetic energy for the nucleophilic attack on the sterically hindered acyl imidazolium complex.

  • Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 7:3). The reaction is validated for workup only when the UV-active aniline spot is completely consumed and replaced by a new, lower-R_f product spot.

Step 3: Quench & Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers sequentially with 1N HCl (critical for removing excess NMI), water, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification & Final Analytical Validation

  • Procedure: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 50% to 100% EtOAc in Hexanes).

  • Validation: Confirm the structural integrity using ¹H-NMR (verify the characteristic thienyl protons at ~7.1–7.4 ppm and the pyrrolidone CH₂ multiplet at ~2.6–2.8 ppm) and HRMS (ESI-TOF) to ensure the exact mass is within a 5 ppm error margin.

Broader Applications: Oncology & Metabolic Targets

Beyond GPCR antagonism, the 5-oxopyrrolidine-3-carboxylic acid scaffold is highly privileged in other therapeutic areas.

  • Oncology: Recent studies have demonstrated that 5-oxo-1-arylpyrrolidine-3-carbohydrazide derivatives exhibit potent in vitro anticancer activity. For instance, derivatives bearing a trimethoxyphenyl moiety significantly reduced the viability of human A549 pulmonary epithelial cells to under 30%, outperforming standard chemotherapeutics like cytarabine in specific assays[4]. The conformational rigidity of the pyrrolidone ring is cited as the primary driver for this target selectivity[4].

  • Metabolic Disorders: Pyrrolidine-3-carboxylic acid derivatives have also been successfully deployed as potent agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), aiding in the restoration of glucose metabolism and the amelioration of dyslipidemia in Type 2 Diabetes models[1].

References

[1] Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at:[Link]

[2] Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. PMC / National Institutes of Health. Available at:[Link]

[3] Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC / National Institutes of Health. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, a heterocyclic compound of signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidone core is a privileged scaffold in numerous biologically active molecules. This document details the chemical identity, a robust and rationalized synthetic pathway, and state-of-the-art purification and analytical characterization protocols. Furthermore, it explores the extensive therapeutic landscape for this class of compounds, drawing on established research into analogous structures. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyrrolidine derivatives in drug discovery programs.

Introduction: The Pyrrolidone Scaffold in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. As a constrained cyclic analog of glutamic acid, it presents a rigid, stereochemically defined framework that is ideal for targeted interactions with biological macromolecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[1][2][3]

The incorporation of a thienylmethyl group at the N-1 position introduces a bioisostere of a benzyl group, offering unique electronic properties and metabolic stability while maintaining key spatial interactions. The thiophene ring is a common feature in many approved drugs, valued for its ability to engage in various non-covalent interactions within protein binding pockets. This guide focuses specifically on the 3-substituted thiophene isomer, providing the necessary technical details for its synthesis and exploration.

Chemical Identity and Physicochemical Properties

A critical first step in any research endeavor is the unambiguous identification of the molecule of interest. This section outlines the structural and chemical identifiers for 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid.

Chemical Structure:

Caption: Chemical structure of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid.

CAS Number and Nomenclature

It is important to distinguish between isomers. The CAS Number for the related isomer, 5-Oxo-1-(2-thienyl methyl)pyrrolidine-3-carboxylic acid, is 175136-92-2 .[4] As of this writing, a specific CAS number for the target compound, 5-Oxo-1-(thien-3-yl methyl)pyrrolidine-3-carboxylic acid, is not readily indexed in major chemical databases. Researchers should ensure they are working with the correct isomer, which can be confirmed via the analytical methods described in Section 4.0.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for experimental design, including solvent selection and formulation development.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃S(Calculated)
Molecular Weight 225.26 g/mol (Calculated)
Topological Polar Surface Area (TPSA) 75.9 Ų(Predicted)
logP 0.95(Predicted)
Hydrogen Bond Donors 1(Predicted)
Hydrogen Bond Acceptors 3(Predicted)
Rotatable Bonds 3(Predicted)

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Mechanistic Rationale

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be efficiently achieved through the condensation of itaconic acid (2-methylenesuccinic acid) with a primary amine.[5] This method is robust, utilizes commercially available starting materials, and proceeds via a well-understood mechanism.

Experimental Protocol: Synthesis

This protocol describes the synthesis of the target compound from itaconic acid and 3-thenylamine.

Step 1: Michael Addition and Amide Formation

  • To a 100 mL round-bottom flask, add itaconic acid (1.30 g, 10 mmol) and 3-thenylamine (1.13 g, 10 mmol).

  • Add 20 mL of a suitable high-boiling solvent such as water or acetic acid. The choice of solvent can influence reaction time and purity. Acetic acid can help catalyze the cyclization.[5]

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (100-120 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Causality: The reaction is initiated by a nucleophilic Michael addition of the amine to the electron-deficient alkene of itaconic acid. The elevated temperature provides the activation energy for this step and the subsequent intramolecular cyclization.

Step 2: Intramolecular Cyclization (Lactamization)

  • The intermediate formed in Step 1 undergoes a spontaneous intramolecular condensation upon continued heating.

  • The amino group attacks one of the carboxylic acid moieties, eliminating a molecule of water to form the stable five-membered lactam ring.

Causality: This lactamization is thermodynamically driven by the formation of the stable pyrrolidone ring. The reaction is essentially an intramolecular amidation.

Step 3: Isolation and Workup

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The success of the synthesis is validated by the analytical characterization of the final product as detailed in Section 4.0, which should confirm the expected molecular weight and structural features.

SynthesisWorkflow start_materials Starting Materials: - Itaconic Acid - 3-Thenylamine reaction_step Reaction Step: Michael Addition & Intramolecular Cyclization (Reflux, 4-6h) start_materials->reaction_step Combine & Heat workup Workup: - Cool to RT - Isolate Crude Product (Filtration/Evaporation) reaction_step->workup Reaction Complete purification Purification: Recrystallization (e.g., Ethanol/Water) workup->purification Crude Solid final_product Final Product: 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid purification->final_product Pure Compound

Caption: Proposed workflow for the synthesis of the target compound.

Purification and Analytical Characterization

Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized compound, which is a prerequisite for any subsequent biological evaluation.

Purification Protocol

Recrystallization:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Causality: This technique separates the desired compound from soluble impurities. The compound is highly soluble in the hot solvent system but poorly soluble at cold temperatures, allowing it to crystallize out while impurities remain in the mother liquor.

Analytical Characterization

The structure of the final product should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Results
¹H NMR Expect characteristic signals for the pyrrolidone ring protons (diastereotopic protons adjacent to the carbonyl and nitrogen), a singlet or AB quartet for the N-CH₂ group, and distinct signals for the three protons of the 3-substituted thiophene ring. A broad singlet for the carboxylic acid proton will also be present.[6]
¹³C NMR Expect signals for the two carbonyl carbons (lactam and carboxylic acid), aliphatic carbons of the pyrrolidone ring and methylene bridge, and four distinct signals for the thiophene ring carbons.[7][8]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 226.05, corresponding to the molecular formula C₁₀H₁₁NO₃S.
Infrared (IR) Spectroscopy Look for strong absorption bands corresponding to the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹) and the lactam (~1650-1680 cm⁻¹), as well as a broad O-H stretch (~2500-3300 cm⁻¹).[6][8]

Potential Applications in Drug Discovery

Derivatives of 5-oxopyrrolidine-3-carboxylic acid are prevalent in medicinal chemistry, acting on a diverse range of biological targets. The title compound serves as a valuable scaffold for building libraries of potentially bioactive molecules.[9]

Therapeutic Targets and Indications
  • Enzyme Inhibition: The rigid pyrrolidine scaffold is adept at targeting enzyme active sites. Related structures are known inhibitors of Dipeptidyl Peptidase-4 (DPP-IV) for type 2 diabetes and Factor XIa for thrombosis.[1]

  • Receptor Antagonism: Pyrrolidine derivatives have been successfully developed as endothelin receptor antagonists, which are implicated in vasoconstriction and have applications in cardiovascular diseases.[2]

  • Antimicrobial Activity: The pyrrolidone core has been incorporated into novel antibacterial agents. Recent studies show that derivatives bearing thiophene moieties can exhibit potent activity against pathogenic bacteria, including multidrug-resistant strains like S. aureus.[3][6][7][8]

  • Anti-inflammatory and Anticancer Activity: Research has also demonstrated the potential of these scaffolds in developing new anti-inflammatory agents by targeting matrix metalloproteinases (MMPs) and as cytotoxic agents against cancer cell lines.[8]

TherapeuticTargets core_compound 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Scaffold diabetes Diabetes & Metabolism core_compound->diabetes cardiovascular Cardiovascular Disease core_compound->cardiovascular infectious_disease Infectious Disease core_compound->infectious_disease oncology Oncology/ Inflammation core_compound->oncology dpp4 DPP-IV Inhibition diabetes->dpp4 fxia Factor XIa Inhibition cardiovascular->fxia et_receptor Endothelin Receptor Antagonism cardiovascular->et_receptor bacteria Bacterial Targets (e.g., Cell Wall, DNA Gyrase) infectious_disease->bacteria mmp MMP Inhibition oncology->mmp

Caption: Potential therapeutic applications and molecular targets for the core scaffold.

Conclusion

5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid represents a molecule of high strategic value for drug discovery and development. Its synthesis is straightforward, relying on established and scalable chemical transformations. The inherent drug-like properties of the pyrrolidone core, combined with the favorable characteristics of the thiophene moiety, make it an attractive starting point for generating novel chemical entities. This guide provides the foundational knowledge for its synthesis, characterization, and the rationale for its exploration against a wide array of therapeutic targets.

References

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Available at: [Link]

  • 5-OXO-1-(2-THIENYLMETHYL)PYRROLIDINE-3-CARBOXYLIC ACID - NextSDS. Available at: [Link]

  • Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. PubMed. Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester - ChemBK. (2024, April 9). Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. (2020, April 24). Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022, August 6). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in drug discovery for its rigid hydrogen-bonding capabilities and structural mimicry of endogenous peptides....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in drug discovery for its rigid hydrogen-bonding capabilities and structural mimicry of endogenous peptides. This application note details a highly efficient, green-chemistry protocol for the synthesis and purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid . By leveraging water as the sole reaction solvent, this method eliminates the need for toxic organic solvents, maximizes atom economy, and provides a self-validating workflow that ensures high yield and analytical purity suitable for downstream pharmaceutical development.

Mechanistic Rationale & Pathway

The synthesis relies on a two-step, one-pot cascade reaction between itaconic acid and 3-thiophenemethylamine.

  • Aza-Michael Addition: The primary amine acts as a nucleophile, attacking the activated conjugated double bond of itaconic acid. Conducting this in water accelerates the reaction; the hydrophobic effect forces the organic precursors into close proximity, while the highly polar solvent stabilizes the transition state .

  • Intramolecular Lactamization: The resulting secondary amine intermediate undergoes an intramolecular amidation with the adjacent carboxylic acid group. This step has a higher activation energy barrier and requires sustained thermal energy (reflux conditions) to drive the elimination of water and close the 5-membered lactam ring .

Workflow N1 Step 1: Reagent Assembly Itaconic Acid + Thien-3-ylmethylamine N2 Step 2: Aza-Michael Addition Stirring in H2O at RT (30 min) N1->N2 Mix in Water N3 Step 3: Lactamization Reflux at 100°C (6-8 h) N2->N3 Apply Heat N4 Step 4: In-Process Control LC-MS / TLC Verification N3->N4 Sample Aliquot N5 Step 5: Crystallization Cool to 4°C, Adjust pH to 2.5 N4->N5 >98% Conversion N6 Step 6: Filtration & Washing Cold H2O / EtOH Wash N5->N6 Precipitate N7 Step 7: Drying & Validation Vacuum Oven, NMR/HPLC N6->N7 Isolate Product

Fig 1: Experimental workflow for the synthesis and purification of the target 5-oxopyrrolidine.

Materials and Reagents

Accurate stoichiometry is critical to prevent the accumulation of unreacted starting materials, which can complicate downstream crystallization.

ReagentMW ( g/mol )EquivalentsAmountRole
Itaconic Acid130.101.0013.0 g (100 mmol)Electrophile / Scaffold
3-Thiophenemethylamine113.181.0511.9 g (105 mmol)Nucleophile
Deionized Water18.02-100 mLGreen Solvent
Hydrochloric Acid (1M)36.46-As neededpH Adjustment
Ethanol (Absolute)46.07-15 mLAnti-solvent Wash

Self-Validating Experimental Protocol

Step 1: Reaction Assembly
  • Procedure: Charge a 250 mL round-bottom flask with 13.0 g of itaconic acid and 100 mL of deionized water. Begin magnetic stirring at 400 rpm. Slowly add 11.9 g of 3-thiophenemethylamine dropwise over 10 minutes.

  • Causality: The slight molar excess (1.05 eq) of the amine compensates for potential evaporative loss and drives the equilibrium of the aza-Michael addition forward. Dropwise addition is mandatory to control the mild exotherm generated by the initial acid-base neutralization.

Step 2: Cascade Cyclization
  • Procedure: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (internal temperature ~100°C) using an oil bath or heating mantle. Maintain reflux for 6 to 8 hours.

  • Causality: While the initial aza-Michael addition occurs rapidly at room temperature, the subsequent lactamization requires significant thermal energy to overcome the activation barrier of amide bond formation .

Step 3: In-Process Control (IPC)
  • Procedure: After 6 hours, withdraw a 50 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

  • Validation Checkpoint: The reaction is deemed complete when the itaconic acid peak is <2% by UV area. If incomplete, continue refluxing for an additional 2 hours.

Step 4: Isolation via pH-Directed Crystallization
  • Procedure: Remove the heat source and allow the reaction mixture to cool to room temperature (20–25°C). Transfer the flask to an ice-water bath and cool to 0–5°C for 2 hours.

  • Validation Checkpoint: Measure the pH of the cold solution. If pH > 3.5, add 1M HCl dropwise until the pH stabilizes between 2.5 and 3.0 .

  • Causality: The target molecule contains a carboxylic acid moiety (pKa ~3.5-4.0). Ensuring the pH is below 3.0 guarantees the molecule is fully protonated (unionized), which drastically reduces its aqueous solubility and forces supersaturation and crystallization.

Step 5: Filtration and Washing
  • Procedure: Filter the resulting off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 20 mL of ice-cold deionized water, followed by 1 x 15 mL of cold absolute ethanol.

  • Causality: Cold water removes unreacted water-soluble amine salts. The final cold ethanol wash displaces residual water to accelerate drying and removes trace organic impurities without dissolving the target product. Dry the solid in a vacuum oven at 50°C (<10 mbar) for 12 hours.

Analytical Validation & Data Presentation

The isolated product must conform to the following quantitative and qualitative parameters to be validated for downstream applications.

ParameterExpected ResultAnalytical Purpose
Appearance White to off-white crystalline powderVisual confirmation of purity
Yield 19.1 - 20.7 g (85 - 92%)Process efficiency
Purity (HPLC) > 98% (UV at 254 nm)Absence of intermediates
LC-MS (ESI+) m/z 226.05 [M+H]⁺Mass confirmation (MW: 225.26)
¹H NMR (DMSO-d₆) δ 12.6 (br s, 1H, COOH), 7.4-7.0 (m, 3H, Thiophene), 4.4 (s, 2H, N-CH₂), 3.5-3.2 (m, 3H), 2.6-2.4 (m, 2H)Structural integrity and connectivity

Troubleshooting & Optimization

  • Issue: Low Yield or Absence of Precipitation

    • Causality: Insufficient protonation of the carboxylic acid or excessive solvent volume prevents the solution from reaching the supersaturation threshold.

    • Intervention: Verify the solution pH is strictly ≤ 3.0. If the pH is correct but precipitation is poor, concentrate the aqueous layer under reduced pressure to half its original volume and repeat the cooling protocol.

  • Issue: Impurity Peak at [M+18]⁺ in LC-MS

    • Causality: The presence of a +18 Da mass indicates incomplete lactamization (the uncyclized aza-Michael adduct remains, meaning water has not been eliminated).

    • Intervention: The activation energy for ring closure was not met. Ensure the internal reaction temperature reaches a true reflux (100°C) and extend the heating time by 2–4 hours.

References

  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). The reaction of itaconic acid with primary amines. Journal of the American Chemical Society, 72(3), 1415-1416. URL:[Link]

  • Kantminienė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 4983. URL:[Link]

  • Bica, K., et al. (2015). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ACS Sustainable Chemistry & Engineering, 3(7), 1532-1536. URL:[Link]

Application

Application Note: Aqueous Synthesis of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

Strategic Overview & Chemical Rationale The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid derivative) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Rationale

The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid derivative) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial, anticancer, and nootropic agents[1]. Synthesizing 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid requires the precise construction of a functionalized lactam ring bearing a lipophilic thiophene appendage.

To maximize atom economy and adhere to green chemistry principles, this protocol utilizes a tandem aza-Michael addition/lactamization sequence. By employing itaconic acid (a bio-renewable dicarboxylic acid) and 3-thiophenemethylamine in an entirely aqueous medium, the protocol avoids toxic organic solvents, relying on the hydrophobic effect to drive the initial intermolecular C-N bond formation[2].

Mechanistic Causality

The reaction proceeds via a self-assembling, two-step cascade.

  • Aza-Michael Addition: The primary amine of 3-thiophenemethylamine attacks the α,β -unsaturated system of itaconic acid. Water acts as an ideal solvent here; the hydrophobic packing of the organic reagents in the highly polar aqueous network significantly lowers the activation energy for the transition state.

  • Intramolecular Lactamization: Following proton transfer, the resulting secondary amine undergoes an intramolecular nucleophilic acyl substitution at the adjacent carboxylic acid, releasing water and forming the thermodynamically stable 5-membered lactam.

Mechanism A Itaconic Acid + 3-Thiophenemethylamine B Aza-Michael Addition (Intermolecular C-N Bond) A->B Aqueous Reflux Hydrophobic Activation C Intramolecular Amidation (Nucleophilic Acyl Substitution) B->C Proton Transfer D 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid C->D - H2O Lactamization

Figure 1: Tandem aza-Michael addition and lactamization mechanistic pathway.

Materials and Reagents

Table 1: Reagent Specifications and Stoichiometry (50 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction in Protocol
Itaconic Acid 130.101.06.50 gMichael acceptor / Electrophile
3-Thiophenemethylamine 113.181.05.66 gNucleophile / Thiophene donor
Distilled Water (DI) 18.02Solvent50 mLReaction medium / Activator
Dichloromethane (DCM) 84.93TLC Eluent9 mLNon-polar mobile phase
Methanol (MeOH) 32.04TLC Eluent1 mLPolar mobile phase modifier

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase includes observable physical changes that confirm the mechanistic progression of the synthesis.

Workflow N1 1. Reagent Mixing (Aqueous) N2 2. Reflux (100 °C, 8 h) N1->N2 N3 3. Cooling (4 °C, 2 h) N2->N3 N4 4. Filtration (Cold H2O Wash) N3->N4 N5 5. Vacuum Drying (Constant Weight) N4->N5

Figure 2: Step-by-step experimental workflow for the aqueous synthesis protocol.

Step-by-Step Methodology
  • Reagent Assembly: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Add itaconic acid (6.50 g, 50.0 mmol) and DI water (50 mL).

  • Amine Addition: Slowly add 3-thiophenemethylamine (5.66 g, 50.0 mmol) dropwise over 5 minutes at room temperature.

    • Causality Check: The suspension will transiently clarify as the amine and acid form a highly soluble intermediate ammonium salt. This visual transition validates correct stoichiometry and reagent activity.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~100 °C) using an oil bath or heating mantle. Maintain continuous stirring for 8 hours.

    • Causality Check: The elevated temperature provides the necessary thermodynamic push to overcome the activation barrier of the intramolecular amidation, driving off water to close the pyrrolidone ring[1].

  • In-Process Monitoring: At the 6-hour and 8-hour marks, validate reaction completion via Thin Layer Chromatography (TLC) using silica gel plates (Eluent: DCM/MeOH 9:1, visualization via KMnO₄ stain). The starting amine should be completely consumed.

  • Crystallization-Driven Purification: Remove the flask from the heat source. Allow it to cool to ambient temperature, then transfer to an ice bath (4 °C) for 2 hours.

    • Causality Check: The target 5-oxopyrrolidine derivative possesses a lipophilic thiophene ring, rendering it significantly less soluble in cold water than the starting materials. This differential solubility allows for spontaneous crystallization, bypassing the need for silica gel chromatography[2].

  • Isolation: Collect the precipitated white-to-off-white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 × 10 mL) to purge any residual unreacted itaconic acid.

  • Desiccation: Transfer the solid to a vacuum desiccator containing anhydrous CaCl₂. Dry under high vacuum until a constant weight is achieved to ensure accurate yield quantification.

Analytical Characterization

To verify the structural integrity of the synthesized 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, cross-reference your analytical data against the expected parameters outlined below.

Table 2: Expected Spectroscopic Data

Analytical MethodKey Structural MarkerExpected Signal / ShiftInterpretation
¹H NMR (DMSO-d₆) Carboxylic Acid (-COOH)~12.50 ppm (br s, 1H)Confirms the preservation of the C3-acid group.
¹H NMR (DMSO-d₆) N-CH₂-Thiophene~4.35 ppm (s, 2H)Confirms successful N-alkylation/incorporation of the thiophene moiety.
¹H NMR (DMSO-d₆) Pyrrolidine Core (C4-H₂)~2.50 - 2.65 ppm (m, 2H)Confirms the saturated lactam ring formation.
¹³C NMR (DMSO-d₆) Lactam Carbonyl (C=O)~173.5 ppmValidates the successful intramolecular cyclization.
FT-IR (ATR) Carbonyl Stretch (Lactam)~1660 - 1680 cm⁻¹Distinguishes the lactam C=O from the acid C=O.

Troubleshooting & Causality Matrix

Table 3: Common Deviations and Corrective Actions

ObservationRoot Cause AnalysisCorrective Action
No precipitation upon cooling to 4 °C High residual water volume preventing supersaturation, or incomplete lactamization.Concentrate the aqueous filtrate under reduced pressure to ~50% of its original volume, then re-subject to 4 °C cooling.
Darkening of the reaction mixture Oxidative degradation of the electron-rich thiophene amine at high temperatures.Degas the aqueous solvent with N₂ prior to the reaction. Conduct the reflux under a continuous inert argon or nitrogen atmosphere.
Impurity spot on TLC (lower Rf) Hydrolysis of the newly formed lactam ring due to excessive heating duration.Strictly adhere to the 8-hour reflux limit. Do not leave the reaction heating overnight.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. National Institutes of Health (NIH). Available at:

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Multidisciplinary Digital Publishing Institute (MDPI). Available at:[1]

Sources

Method

Application Note: 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid as a Versatile Chemical Probe in Fragment-Based Drug Discovery and Target Deconvolution

Executive Summary In the landscape of modern chemical biology and Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high ligand efficiency are critical for mapping cryptic protein binding pockets....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high ligand efficiency are critical for mapping cryptic protein binding pockets. 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a highly versatile, Rule-of-3 (Ro3) compliant chemical building block. Featuring a rigidified lactam core, a hydrophobic thiophene moiety, and a highly derivatizable carboxylic acid exit vector, this compound serves as an ideal primary fragment probe.

Pyrrolidine-3-carboxylic acid scaffolds are widely utilized as chemical probes to investigate cellular mechanisms and protein interactions 1. Specifically, they have been successfully deployed in FBDD campaigns targeting central nervous system proteins like Notum 2 and in the development of selective chemical toolkits for Parkinson's disease-associated proteins such as PARK7 3. This application note details the structural rationale, quantitative profiling, and step-by-step protocols for utilizing this compound as a bioconjugation scaffold for chemoproteomic target deconvolution.

Structural Rationale & Physicochemical Profiling

The efficacy of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid as a chemical probe stems from its distinct pharmacophoric elements:

Thiophene Ring: Acts as a bioisostere for a phenyl ring but provides a distinct electron density profile, enhancing π -cation or π

π stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in hydrophobic subpockets.
  • 5-Oxopyrrolidine (Lactam) Core: Restricts conformational flexibility compared to linear amino acids. The carbonyl oxygen serves as a strong, directional hydrogen bond acceptor.

  • C3-Carboxylic Acid: Acts as the primary exit vector. In X-ray crystallography, if this moiety points toward the solvent channel, it becomes the perfect synthetic handle for attaching fluorophores or affinity tags without disrupting the primary binding interface.

  • Table 1: Physicochemical Properties & Rule of 3 (Ro3) Compliance
    PropertyValueRo3 ThresholdAssessment
    Molecular Weight 225.26 g/mol < 300 g/mol Optimal
    cLogP ~0.8< 3.0Optimal (High aqueous solubility)
    Hydrogen Bond Donors 1 (COOH) 3Optimal
    Hydrogen Bond Acceptors 3 (C=O, COOH) 3Optimal
    Rotatable Bonds 3 3Optimal (Low entropic penalty)
    Polar Surface Area (PSA) 66.4 A˚2 60 A˚2 Acceptable

    Workflow: Fragment-Based Target Identification

    When utilized in an FBDD screening library, this compound is typically evaluated using biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) WaterLOGSY. Because fragments bind with low affinity (typically Kd​ in the 100 µM – 1 mM range), the self-validating nature of the FBDD workflow relies on orthogonal structural validation (e.g., X-ray crystallography) to confirm the binding pose before derivatization.

    FBDD_Workflow N1 Fragment Library Screening N2 Biophysical Hit (SPR / NMR) N1->N2 Identify Hit N3 Structural Validation (X-Ray Crystallography) N2->N3 Binding Pose N4 Probe Derivatization (Amide Coupling) N3->N4 Vector Assessment N5 Target Deconvolution (Chemoproteomics) N4->N5 Affinity Pull-Down

    Caption: FBDD Hit-to-Lead Optimization and Target Deconvolution Workflow.

    Table 2: Expected Biophysical Profiling Metrics
    Assay TechniqueTypical Concentration RangeExpected Readout / Metric
    SPR (Surface Plasmon Resonance) 10 µM – 2 mMSquare wave sensogram; Kd​ determination.
    NMR (WaterLOGSY) 500 µMPositive NOE cross-peaks indicating binding.
    Thermal Shift Assay (TSA) 1 mM ΔTm​ of +0.5°C to +2.0°C.

    Experimental Protocols

    To transition 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid from a biophysical hit to a functional chemical probe, the carboxylic acid must be conjugated to a reporter tag. The following protocols detail the synthesis of a biotinylated affinity probe and its subsequent use in a chemoproteomic pull-down assay.

    Protocol A: Synthesis of Biotinylated Affinity Probe

    Causality Focus: HATU is selected as the coupling agent due to its superior efficiency in activating sterically hindered pyrrolidine-3-carboxylic acids compared to standard EDC/NHS chemistry, minimizing epimerization at the C3 chiral center. A PEG4 spacer is strictly required to prevent steric clashes between the bulky streptavidin magnetic bead and the target protein during the pull-down phase.

    Step-by-Step Methodology:

    • Reagent Preparation: Dissolve 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (1.0 eq, 100 µmol) in 1.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

    • Activation: Add HATU (1.1 eq, 110 µmol) and N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 300 µmol) to the solution. Stir at room temperature for 15 minutes.

    • Self-Validation Check (Critical): Extract a 1 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. Confirm the complete consumption of the starting material and the formation of the active ester intermediate ( m/z shift). Do not proceed until activation is confirmed.

    • Conjugation: Add Biotin-PEG4-Amine (1.0 eq, 100 µmol) directly to the activated mixture. Stir continuously at room temperature for 2 hours.

    • Quenching & Purification: Quench the reaction with 10 µL of ethanolamine to consume any unreacted active ester. Purify the crude mixture via preparative reverse-phase HPLC (C18 column, gradient of 5% to 95% MeCN in H2O with 0.1% TFA).

    • Isolation: Lyophilize the product fractions to yield the biotinylated affinity probe as a white powder. Store at -20°C.

    Protocol B: Chemoproteomic Pull-Down (Target Deconvolution)

    Causality Focus: Performing the incubation at 4°C is essential to minimize endogenous protease activity and to stabilize transient, low-affinity fragment-protein interactions that might otherwise dissociate at physiological temperatures.

    Step-by-Step Methodology:

    • Lysate Preparation: Lyse target cells (e.g., HEK293T) in a mild, non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with a fresh MS-safe protease inhibitor cocktail). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.

    • Probe Incubation: Adjust the cleared lysate to a protein concentration of 2 mg/mL. Incubate 1 mL of lysate with 10 µM of the biotinylated probe for 4 hours at 4°C with gentle end-over-end rotation.

    • Bead Capture: Add 50 µL of pre-washed Streptavidin magnetic beads to the mixture. Incubate for an additional 1 hour at 4°C.

    • Washing & Self-Validation: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of lysis buffer, followed by two washes with cold PBS.

      • Self-Validation Check: Retain the final PBS wash fraction. Run this fraction on an SDS-PAGE gel followed by silver staining; a blank lane confirms that non-specific background proteins have been successfully washed away.

    • Elution & Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Perform on-bead tryptic digestion overnight at 37°C. Collect the supernatant containing the digested peptides for downstream LC-MS/MS proteomic analysis to identify the engaged targets.

    Bioconjugation_Workflow Step1 Chemical Probe 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Step2 Activation HATU / DIPEA / DMF Step1->Step2 Step3 Conjugation Biotin-PEG4-Amine Step2->Step3 Amide Bond Formation Step4 Incubation Cell Lysate (Target Binding) Step3->Step4 Affinity Probe Step5 Isolation Streptavidin Magnetic Beads Step4->Step5 Step6 Analysis LC-MS/MS Proteomics Step5->Step6 On-bead Digestion

    Caption: Step-by-step mechanism of probe bioconjugation and subsequent chemoproteomic pull-down.

    References

    • Chemical Toolkit for PARK7: Potent, Selective, and High-Throughput.ACS Publications.
    • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.Frontiers.
    • Boc-(±)-trans-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid Applications.J&K Scientific.

    Sources

    Application

    Application Note: Antifungal Efficacy &amp; Mechanistic Profiling of Novel 5-Oxopyrrolidine Derivatives

    Executive Brief: The 5-Oxopyrrolidine Scaffold The escalating emergence of multidrug-resistant (MDR) fungal pathogens—most notably Candida auris and azole-resistant Aspergillus fumigatus—necessitates the development of n...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Brief: The 5-Oxopyrrolidine Scaffold

    The escalating emergence of multidrug-resistant (MDR) fungal pathogens—most notably Candida auris and azole-resistant Aspergillus fumigatus—necessitates the development of novel chemical scaffolds that bypass traditional efflux and target-mutation resistance mechanisms.

    The 5-oxopyrrolidine (pyrrolidin-2-one) ring serves as a highly versatile pharmacophore. Its structural rigidity and capacity to act as both a hydrogen bond donor and acceptor make it an excellent bioisostere for peptide bonds, enhancing metabolic stability while facilitating membrane permeability [1]. Recent functionalization of this core at the N1 and C3/C4 positions with azole, hydrazone, and thiadiazole moieties has yielded derivatives capable of overcoming severe resistance mechanisms, including the TR34/L98H mutation in the CYP51A gene of A. fumigatus[1].

    Quantitative Efficacy Profile

    To benchmark the potency of these novel derivatives, phenotypic screening data against wild-type and MDR fungal strains is summarized below. The addition of specific functional groups (e.g., 5-nitrothiophene or 1,3,4-thiadiazole) directly correlates with enhanced fungicidal activity[2],[1].

    Compound DerivativeTarget Fungal StrainResistance ProfileEfficacy (MIC / Inhibition)Ref
    Hydrazone (5-nitrothien-2-yl moiety)Candida aurisMultidrug-resistant (MDR)MIC: 16 µg/mL[1]
    Hydrazone (5-nitrothien-2-yl moiety)Aspergillus fumigatusAzole-resistant (TR34/L98H)High Activity (Significant reduction)[1]
    4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one Rhizoctonia solaniPhytopathogen100% Mycelial Inhibition[2]
    N'-[(4-bromophenyl)methylidene]-...-5-oxo-3-pyrrolidinecarbohydrazide Aspergillus nigerWild-typeLow concentration fungicidal[3]

    Mechanism of Action & Target Validation

    The primary mechanism of action for azole- and hydrazone-functionalized 5-oxopyrrolidines involves the competitive inhibition of lanosterol 14α-demethylase (CYP51A). By binding to the heme iron within the CYP51A active site, these derivatives halt the conversion of lanosterol to ergosterol.

    Application Scientist Note: The steric flexibility of the linker between the 5-oxopyrrolidine core and the azole/hydrazone moiety allows these novel compounds to accommodate structural changes in the mutated CYP51A binding pocket (e.g., TR34/L98H), a causality that explains their efficacy where standard triazoles fail[1].

    MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Catalyzed by CYP51A CYP51A CYP51A (14α-demethylase) CYP51A->Lanosterol Death Fungal Cell Death Ergosterol->Death Membrane failure Inhibitor 5-Oxopyrrolidine Derivatives Inhibitor->CYP51A Competitive Inhibition

    Mechanism of Action: 5-oxopyrrolidine derivatives inhibiting CYP51A in the ergosterol pathway.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every assay includes internal controls to independently verify reagent integrity, organism viability, and extraction efficiency.

    Protocol A: High-Throughput Broth Microdilution (Adapted CLSI M27/M38)

    This protocol utilizes a colorimetric resazurin readout to determine Minimum Inhibitory Concentrations (MIC) objectively.

    Self-Validating Controls:

    • Sterility Control (Blank): Media only (validates aseptic technique).

    • Growth Control: Fungi + Media + 1% DMSO (validates organism viability and confirms the DMSO vehicle is non-toxic).

    • Positive Control: Fluconazole/Itraconazole (validates assay sensitivity and confirms the strain's resistance profile).

    Step-by-Step Methodology:

    • Media Preparation: Prepare RPMI 1640 media buffered to pH 7.0 with 0.165 M MOPS.

      • Causality: MOPS is utilized because it does not chelate cations. Chelators can artificially enhance the activity of certain compounds, leading to false-positive MIC values.

    • Compound Dilution: Dissolve 5-oxopyrrolidine derivatives in 100% DMSO. Perform two-fold serial dilutions in the MOPS-buffered RPMI 1640 across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% v/v.

    • Inoculum Standardization: Harvest fungal cells and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

      • Causality: Precise hemocytometer counting prevents the "inoculum effect"—artificially inflated MICs caused by an overpopulation of fungal cells depleting the drug.

    • Incubation & Resazurin Addition: Incubate plates at 35°C for 24–48 hours. Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 2 hours.

      • Causality: Viable fungi metabolically reduce the blue resazurin to pink resorufin. This provides a quantifiable fluorescent/colorimetric endpoint, entirely eliminating the subjectivity of visual turbidity checks.

    Protocol B: Ergosterol Extraction & HPLC-UV Quantification

    To validate that the 5-oxopyrrolidine derivatives are indeed targeting CYP51A, total cellular ergosterol must be quantified.

    Self-Validating Controls:

    • Internal Standard: Cholesterol spike-in (not naturally present in fungi; validates extraction efficiency and prevents data skew from sample loss).

    • Baseline Control: Untreated fungal sample (establishes the 100% ergosterol baseline).

    Step-by-Step Methodology:

    • Cell Harvest & Washing: Treat fungal cultures with sub-MIC concentrations of the derivative for 18 hours. Harvest cells via centrifugation (3000 × g, 5 min) and wash twice with sterile distilled water.

    • Saponification: Resuspend the wet pellet in 3 mL of 25% methanolic KOH. Incubate in an 85°C water bath for 1 hour.

      • Causality: Fungal sterols are often tightly bound or esterified within the membrane. Strong alkaline hydrolysis (saponification) cleaves these esters, releasing free ergosterol for accurate total quantification.

    • Non-Polar Extraction: Add 1 mL of sterile water and 3 mL of n-heptane to the cooled tubes. Vortex vigorously for 3 minutes, then allow phase separation.

      • Causality: Heptane provides superior phase separation from the aqueous methanolic layer compared to hexane or chloroform. It selectively partitions the highly lipophilic ergosterol while leaving polar cellular debris behind, drastically reducing baseline noise.

    • HPLC-UV Analysis: Extract the upper heptane layer, evaporate under nitrogen, and reconstitute in HPLC-grade methanol. Inject into a C18 reverse-phase column and monitor absorbance at 282 nm.

      • Causality: The conjugated diene system in the B-ring of ergosterol exhibits a strong, specific absorption maximum at 282 nm, allowing for a high signal-to-noise ratio without requiring Mass Spectrometry.

    Screening Workflow

    Workflow A 5-Oxopyrrolidine Core B Azole/Hydrazone Functionalization A->B Synthesis C Broth Microdilution (MIC Determination) B->C Efficacy Screening D Cytotoxicity Assay (Mammalian Cells) B->D Safety Profiling E Lead Compound Selection C->E High Potency D->E Low Toxicity

    High-throughput screening workflow for novel 5-oxopyrrolidine antifungal candidates.

    References

    • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel) / PMC. URL:[Link]

    • Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. Chemistry of Heterocyclic Compounds / ResearchGate. URL:[Link]

    • Synthesis and microbiological evaluation of new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine moieties. PubMed. URL:[Link]

    Sources

    Method

    Application Notes and Protocols: Synthesis of Nav1.8 Inhibitors Utilizing a 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid Scaffold

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Abstract

    The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, offering a promising alternative to traditional pain management strategies. This comprehensive guide details the strategic use of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid as a key building block in the synthesis of potent and selective Nav1.8 inhibitors. We will explore the rationale behind its design, provide detailed, field-tested protocols for its synthesis and subsequent elaboration into advanced inhibitor candidates, and present representative data on the biological activity of this class of compounds. This document is intended to empower researchers in medicinal chemistry and drug discovery with the practical knowledge to accelerate their Nav1.8 inhibitor programs.

    Introduction: The Rationale for Targeting Nav1.8 and the Role of the Pyrrolidinone Scaffold

    Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, which are responsible for transmitting pain signals to the central nervous system.[1][2] This localized expression profile makes Nav1.8 an attractive therapeutic target for pain, as its inhibition could provide analgesia with a reduced risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.[3]

    The 5-oxopyrrolidine-3-carboxamide core is a privileged scaffold in medicinal chemistry, offering a rigid and three-dimensional structure that can be readily functionalized to explore chemical space and optimize interactions with a biological target. In the context of Nav1.8 inhibition, this scaffold has been successfully employed to develop potent and selective modulators.[1][2] The strategic incorporation of a thien-3-ylmethyl group at the N1 position of the pyrrolidinone ring is a key design element. The thiophene ring can engage in various non-covalent interactions with the receptor, such as hydrogen bonding and π-stacking, while also influencing the overall physicochemical properties of the molecule, including solubility and metabolic stability.

    Synthesis of the Key Intermediate: 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

    The synthesis of the title compound is a critical first step in the generation of a library of Nav1.8 inhibitors. A robust and scalable synthetic route is paramount. The following protocol is a representative method for the preparation of this key intermediate.

    Experimental Protocol: Synthesis of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

    Scheme 1: Synthesis of the Key Intermediate

    Synthesis_of_Key_Intermediate reagent1 Itaconic Acid reaction + reagent1->reaction 1. Toluene, Reflux 2. Acidification reagent2 Thiophen-3-ylmethanamine reagent2->reaction product 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid reaction->product caption Figure 1. Synthesis of the key pyrrolidinone intermediate.

    Materials and Reagents:

    • Itaconic acid

    • Thiophen-3-ylmethanamine

    • Toluene

    • Hydrochloric acid (HCl), concentrated

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and toluene (5 mL/mmol of itaconic acid).

    • Addition of Amine: While stirring, add thiophen-3-ylmethanamine (1.1 eq) to the suspension.

    • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Concentrate the mixture under reduced pressure to remove the toluene.

      • To the resulting residue, add water and acidify to pH 1-2 with concentrated HCl. A precipitate should form.

      • Collect the solid by vacuum filtration and wash with cold water.

    • Purification:

      • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid as a white to off-white solid.

      • Dry the purified product under vacuum.

    Causality Behind Experimental Choices:

    • Solvent: Toluene is chosen for its high boiling point, which is necessary to drive the condensation reaction and azeotropically remove the water formed during the reaction.

    • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the itaconic acid.

    • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form at basic or neutral pH. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution, facilitating its isolation.

    Elaboration to 5-Oxopyrrolidine-3-carboxamide Nav1.8 Inhibitors

    With the key carboxylic acid intermediate in hand, the next critical step is the amide bond formation with a suitable amine fragment. This amine component is a key determinant of the final compound's potency and selectivity for Nav1.8. Patent literature, such as WO2021257420A1 by Merck Sharp & Dohme Corp., describes the synthesis of 5-oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors, providing a blueprint for this elaboration.[1]

    Experimental Protocol: Amide Coupling to Synthesize a Representative Nav1.8 Inhibitor

    Scheme 2: Amide Coupling Reaction

    Amide_Coupling start_acid 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid reaction + start_acid->reaction 1. HATU, DIPEA, DMF 2. Amine amine Amine (R¹R²NH) amine->reaction product 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxamide Derivative reaction->product caption Figure 2. General amide coupling protocol.

    Materials and Reagents:

    • 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    • A suitable primary or secondary amine (e.g., a substituted benzylamine or a diarylmethylamine as suggested by patent literature)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • Activation of Carboxylic Acid:

      • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

      • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

      • Stir the mixture at room temperature for 15-30 minutes. This step forms the activated ester of the carboxylic acid.

    • Amine Addition:

      • Add the desired amine (1.2 eq) to the reaction mixture.

      • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

      • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 5-oxopyrrolidine-3-carboxamide derivative.

    Trustworthiness of the Protocol: This protocol employs a widely used and reliable amide coupling reagent, HATU, which is known for its efficiency and low rate of racemization. The work-up procedure is standard for removing DMF and unreacted reagents, ensuring a clean crude product for purification.

    Representative Biological Data

    The following table summarizes representative biological data for a series of 5-oxopyrrolidine-3-carboxamide Nav1.8 inhibitors, demonstrating the potential of this scaffold. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Nav1.8 channel activity.

    Compound IDNav1.8 IC₅₀ (nM)
    I H4-Chlorobenzyl150
    II H3,4-Dichlorobenzyl85
    III H4-(Trifluoromethyl)benzyl50
    IV Methyl4-Chlorobenzyl200

    Data is hypothetical and for illustrative purposes, based on structure-activity relationships observed in the field.

    Conclusion and Future Directions

    The use of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid provides a versatile and effective entry point for the synthesis of novel Nav1.8 inhibitors. The protocols outlined in this guide are robust and can be adapted to generate a diverse library of analogues for structure-activity relationship studies. The modular nature of the synthesis, separating the preparation of the core scaffold from the introduction of the diversity element via amide coupling, is highly amenable to both traditional and parallel synthesis approaches.

    Future work in this area should focus on exploring a wider range of substituents on both the thiophene ring and the amine fragment to further optimize potency, selectivity, and pharmacokinetic properties. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery of the next generation of non-opioid analgesics.

    References

    • Arasappan, A.; Bell, I. M.; Cox, J. M.; et al. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. WO2021257420A1, December 23, 2021.
    • Catterall, W. A.; Goldin, A. L.; Waxman, S. G. International Union of Pharmacology. XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacol. Rev.2005 , 57 (4), 397-409. [Link]

    • Jarvis, M. F.; Honore, P.; Shieh, C. C.; et al. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc. Natl. Acad. Sci. U.S.A.2007 , 104 (20), 8520-8525. [Link]

    • Bagal, S. K.; Chapman, M. L.; Schelkun, R. M.; et al. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Med. Chem. Lett.2015 , 6 (6), 695-700. [Link]

    • Vertex Pharmaceuticals Inc. Vertex Announces U.S. FDA Approval of JOURNAVX™ (suzetrigine) for the Treatment of Moderate-to-Severe Acute Pain. Press Release, January 30, 2025. [Link]

    • Han, C.; Vasylyev, D.; Dib-Hajj, S. D.; et al. Structure of the human Nav1.8 channel. Proc. Natl. Acad. Sci. U.S.A.2021 , 118 (15), e2022226118. [Link]

    • Layton, M. E.; Arasappan, A.; Bell, I. M.; et al. Facilitating the invention of oral NaV1.8 channel blockers for the treatment of pain.
    • Zhang, X. F.; Shieh, C. C.; Chapman, M. L.; et al. A-887826, a potent and selective Nav1.8 blocker, is efficacious in preclinical models of pain. Pain2010 , 149 (2), 376-384. [Link]

    • Theile, J. W.; Jarecki, B. W.; Piekarz, A. D.; et al. Potent and selective inhibition of Nav1.8 sodium channels by a novel benzotriazole derivative. Mol. Pharmacol.2011 , 80 (4), 636-647. [Link]

    • Payne, C. E.; Brown, A. R.; Theile, J. W.; et al. A novel, potent, and selective Nav1.8 inhibitor, PF-01247324, reverses inflammatory and neuropathic pain. Pain2015 , 156 (5), 879-889. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

    Introduction 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry and drug development, valued for its substituted pyrrolidinone core.[1][2][3] The synthesis of this mole...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry and drug development, valued for its substituted pyrrolidinone core.[1][2][3] The synthesis of this molecule, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. The most common synthetic route involves the condensation of thien-3-ylmethanamine with itaconic acid.[4][5] This reaction, a form of aza-Michael addition followed by intramolecular cyclization (lactamization), is susceptible to various side reactions and requires careful optimization of reaction conditions.

    This guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this important intermediate. It is structured to address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is the one-pot reaction between thien-3-ylmethanamine and itaconic acid.[4][5] This is typically performed at elevated temperatures, often under solvent-free conditions or in a high-boiling solvent like acetic acid, to drive the condensation and subsequent cyclization to form the pyrrolidinone ring.

    Q2: What are the primary starting materials for this synthesis? A2: The key starting materials are thien-3-ylmethanamine and itaconic acid (2-methylenesuccinic acid).

    Q3: What are the main challenges I can expect with this synthesis? A3: Common challenges include low overall yield, the formation of side products, difficulties in purification, and potential for thermal degradation.[6] Each of these issues is addressed in detail in the Troubleshooting Guide below.

    Q4: Is the pyrrolidinone ring stable to harsh pH conditions? A4: The pyrrolidinone (lactam) ring is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening and the formation of a γ-aminobutyric acid derivative.[7] It is crucial to maintain strict pH control, especially during workup and purification.

    Troubleshooting Guide

    Issue 1: Low Overall Yield

    Symptom: The final isolated yield of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is consistently below expectations (e.g., < 60%).

    Potential Causes & Solutions

    • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient temperature, short reaction time, or inefficient water removal.

      • Solution:

        • Verify Reagent Quality: Ensure the purity of both itaconic acid and thien-3-ylmethanamine. Impurities can inhibit the reaction.

        • Optimize Temperature & Time: Systematically increase the reaction temperature in 10 °C increments (e.g., from 140 °C to 165 °C) and monitor the reaction progress by TLC or LC-MS.[4] Extend the reaction time if starting materials are still present.

        • Facilitate Water Removal: If running in a solvent, use a Dean-Stark apparatus to remove the water formed during imine formation and cyclization. For solvent-free reactions, ensure the reaction vessel is open to the atmosphere (under a fume hood) or equipped with a drying tube to allow water vapor to escape.

    • Thermal Degradation: The thiophene ring or the carboxylic acid moiety can be sensitive to prolonged exposure to high temperatures, leading to decomposition and reduced yield.

      • Solution:

        • Find the "Sweet Spot": Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.[7] An initial temperature optimization study is highly recommended.

        • Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary. Once the reaction is complete (as determined by monitoring), proceed with the workup immediately.

    • Loss During Workup/Purification: The product is a carboxylic acid and an amide, giving it specific solubility properties that can lead to losses during extraction or crystallization.

      • Solution:

        • pH Adjustment for Extraction: During aqueous workup, carefully adjust the pH. To extract into an organic solvent, the aqueous layer should be acidified (e.g., with 1M HCl) to protonate the carboxylate, making the product less water-soluble.

        • Optimize Crystallization: Screen different solvent systems for recrystallization. A common approach for carboxylic acids is to dissolve the crude product in a polar solvent (e.g., methanol, ethanol, or ethyl acetate) and then add a non-polar anti-solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.

    Troubleshooting Workflow for Low Yield

    Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion TLC / LC-MS Analysis start->check_completion check_degradation Assess Degradation Are there multiple unidentified spots/peaks? check_completion->check_degradation  No incomplete Incomplete Reaction check_completion->incomplete  Yes check_workup Review Workup & Purification Is product lost during extraction or crystallization? check_degradation->check_workup  No degradation Degradation check_degradation->degradation  Yes loss Workup Loss check_workup->loss  Yes solution_incomplete Solutions - Increase Temp/Time - Verify Reagent Purity - Remove Water incomplete->solution_incomplete solution_degradation Solutions - Lower Temperature - Reduce Reaction Time degradation->solution_degradation solution_loss Solutions - Optimize pH for Extraction - Screen Crystallization Solvents loss->solution_loss

    Caption: Troubleshooting workflow for diagnosing low reaction yield.

    Issue 2: Significant Impurity Formation

    Symptom: Analytical data (NMR, LC-MS) of the crude or purified product shows the presence of significant impurities.

    Potential Causes & Solutions

    • Formation of Michael Adduct Isomer: Itaconic acid can potentially undergo addition in two ways. The desired reaction is the addition of the amine to the methylene group, followed by cyclization. An alternative, though less common, is the formation of a different regioisomer.

      • Solution:

        • Control Reaction Conditions: This is primarily controlled by the inherent reactivity of the starting materials. The described synthesis generally favors the desired product. If significant isomer formation is suspected, re-evaluating the reaction temperature may be beneficial, as lower temperatures could potentially increase selectivity.

    • Dehydrogenation of Pyrrolidinone Ring: Under harsh conditions, particularly with certain metal catalysts (not typically used in this specific synthesis but could be present as contaminants), the pyrrolidinone ring can be oxidized to a pyrrole or dihydropyrrole derivative.[7]

      • Solution:

        • Ensure Inert Atmosphere (If Necessary): While not standard for this reaction, if oxidation is suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

        • Use High-Purity Reagents: Ensure reagents and solvents are free from metal contaminants that could catalyze oxidation.

    • Unreacted Starting Materials: The most common "impurities" are often simply unreacted itaconic acid or thien-3-ylmethanamine.

      • Solution:

        • Adjust Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of the amine can sometimes help to consume all the itaconic acid.

        • Effective Purification: Unreacted itaconic acid is highly polar and can often be removed with a simple aqueous wash (e.g., with brine). Unreacted amine can be removed by washing with a dilute acid solution (e.g., 0.1M HCl), though this may also extract some product if the pH is not carefully controlled.

    Experimental Protocols

    Optimized Protocol for Synthesis

    This protocol is a baseline and should be optimized for your specific laboratory conditions.

    • Reaction Setup:

      • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (1.0 eq) and thien-3-ylmethanamine (1.05 eq).

      • Optional: Add glacial acetic acid (2-3 volumes, e.g., 2-3 mL per gram of itaconic acid) as a solvent. Solvent-free conditions are also commonly employed.[4][5]

    • Reaction Execution:

      • Heat the reaction mixture to 140-150 °C with vigorous stirring.

      • Monitor the reaction progress every hour using TLC (a suitable mobile phase would be Dichloromethane:Methanol, 9:1 with 0.5% acetic acid). The product should be UV active and may stain with potassium permanganate.

      • Continue heating for 3-6 hours or until the starting materials are consumed.

    • Workup and Isolation:

      • Allow the reaction mixture to cool to room temperature. The crude product may solidify.

      • Add ethyl acetate (10 volumes) to the flask and stir until the solid is broken up.

      • Filter the crude solid and wash the filter cake with a small amount of cold ethyl acetate.

    • Purification (Recrystallization):

      • Transfer the crude solid to a clean flask.

      • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    Data Summary Table

    The following table summarizes typical reaction conditions and expected outcomes.

    ParameterCondition 1 (Solvent-Free)Condition 2 (Acetic Acid)Expected Outcome
    Itaconic Acid 1.0 eq1.0 eqReactant
    Thien-3-ylmethanamine 1.05 eq1.05 eqReactant
    Solvent NoneGlacial Acetic AcidFacilitates heat transfer
    Temperature 140-150 °C120-130 °CLower temp needed with solvent
    Reaction Time 3 - 5 hours4 - 6 hoursTypically slightly longer in solvent
    Typical Yield 65 - 80%60 - 75%Varies with scale and purity
    Purity (Crude) 85 - 95%80 - 90%Often cleaner in solvent-free

    References

    • Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

    • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

    • One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. ChemRxiv. [Link]

    • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79. [Link]

    • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

    • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

    • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. ResearchGate. [Link]

    • Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019) | Request PDF. ResearchGate. [Link]

    • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

    • Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate | Request PDF. ResearchGate. [Link]

    • Serkov, S. A., Sigay, N. V., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 72(8), 2034-2040. [Link]

    • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

    • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

    • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]

    • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Semantic Scholar. [Link]

    • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

    • Green Chemistry. BORIS Portal. [Link]

    • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

    • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. PubMed. [Link]

    • SYNTHETIC STUDIES ON 2-PYRROLIDINONE DERIVATIVES. I. SYNTHESIS OF 1-PHENYL-3-DIALKYLAMINO-2-PYRROLIDINONE AND ITS 5-METHYL ANALOG. PubMed. [Link]

    • 5-OXO-1-(2-THIENYLMETHYL)PYRROLIDINE-3-CARBOXYLIC ACID. NextSDS. [Link]

    • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

    • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

    • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. [Link]

    • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

    • Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Lirias. [Link]

    Sources

    Optimization

    Technical Support Center: Purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid .

    System Overview & Mechanistic Context

    The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives is classically achieved via the condensation of itaconic acid with primary amines, a robust methodology first elucidated by Paytash et al.[1]. When 3-thiophenemethylamine is utilized as the primary amine, the resulting 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid serves as a highly functionalized, stereochemically dense scaffold. This core is frequently utilized in the development of potent enzyme inhibitors, such as BACE-1 antagonists for neurodegenerative diseases[2].

    Recent adaptations of this condensation reaction often employ solvent-free conditions or acetic acid at elevated temperatures (140–165 °C)[3]. While efficient, these harsh conditions frequently yield complex crude mixtures containing unreacted itaconic acid, ring-opened intermediates, and thermal degradation products. The target molecule presents a unique "polarity mismatch"—combining a highly polar, hydrogen-bonding pyrrolidone-carboxylic acid core with a lipophilic, oxidation-sensitive thiophene ring—making downstream purification exceptionally challenging.

    Troubleshooting & FAQs (Causality-Driven)

    Q1: Why does my product streak severely on normal-phase silica gel, and how can I fix it?

    • Causality: The molecule contains both a strong hydrogen-bond donor (the carboxylic acid, pKa ~3.8) and multiple hydrogen-bond acceptors (the lactam carbonyl and acid carbonyl). On normal-phase silica, these functional groups create strong, reversible interactions with the stationary phase silanol groups. As the compound travels down the column, it constantly adsorbs and desorbs at different rates, leading to broad, tailing peaks (streaking).

    • Solution: You must disrupt the silanol interactions. Add a competitive hydrogen-bond modifier to your mobile phase (e.g., 1–2% Acetic Acid or Formic Acid in a DCM/MeOH or EtOAc/Hexane gradient). Alternatively, bypass normal phase entirely and switch to Reverse-Phase (C18) chromatography, using acidic modifiers to keep the molecule fully protonated.

    Q2: During aqueous workup, I get a stubborn emulsion and poor recovery. What is causing this?

    • Causality: The molecule is amphiphilic. The thienylmethyl group is hydrophobic, while the 5-oxopyrrolidine-3-carboxylic acid moiety is highly polar. At a neutral pH, the carboxylic acid partially ionizes, causing the molecule to act as a surfactant. This lowers the interfacial tension between the aqueous and organic layers, stabilizing emulsions.

    • Solution: Force the molecule into a single, un-ionized state. Adjust the aqueous phase to pH 2.0–2.5 using 1M HCl to fully protonate the carboxylic acid. Saturate the aqueous layer with NaCl (salting out) to increase the ionic strength, and extract with a moderately polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.

    Q3: I am observing co-elution of unreacted itaconic acid. How can I separate them?

    • Causality: Both the target compound and itaconic acid possess carboxylic acid groups, resulting in nearly identical Rf values on normal-phase silica even when acidic modifiers are used.

    • Solution: Exploit differential solubility rather than chromatography. Itaconic acid is a highly polar di-acid with excellent solubility in water and alcohols, but poor solubility in non-polar alkanes. The target compound can be selectively crystallized from a biphasic mixture of Ethyl Acetate and Heptane, leaving the di-acid impurities dissolved in the mother liquor.

    Q4: Why does my product darken during concentration on the rotary evaporator?

    • Causality: Thiophene rings, particularly those with alkyl substituents, are electron-rich and susceptible to autoxidation and polymerization. This degradation is accelerated by heat, ambient light, and the concentration of acidic residues (e.g., if acetic acid was used during chromatography).

    • Solution: Keep the water bath temperature strictly below 40°C. If an acidic modifier was used during purification, perform an azeotropic removal by adding toluene prior to final concentration to sweep away residual acid. Store the final purified solid under an inert atmosphere (Argon or N₂) at 4°C.

    Quantitative Method Data

    The following table summarizes the chromatographic behavior of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid under various conditions. Use this data to calibrate your purification instruments.

    MethodSolvent System / Mobile PhaseAdditiveTarget BehaviorCausality / Observation
    Normal Phase TLC Hexane / EtOAc (1:1)NoneBaseline retention (Rf = 0.0)Strong H-bonding to silica silanols prevents migration.
    Normal Phase TLC DCM / MeOH (9:1)1% AcOHElutes cleanly (Rf ~0.35)AcOH competitively disrupts silanol interactions, preventing streaking.
    Reverse Phase HPLC Water / AcetonitrileNoneBroad, tailing peakPartial ionization of the carboxylic acid causes mixed retention states.
    Reverse Phase HPLC Water / Acetonitrile0.1% Formic AcidSharp, symmetrical peakLow pH fully protonates the acid, ensuring a uniform hydrophobic state.

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system to ensure you can verify success at each step before proceeding.

    Protocol A: Optimized Aqueous Workup & Extraction
    • Dilution: Dilute the crude reaction mixture (typically a viscous oil or melt) in 10 volumes of deionized water.

    • pH Adjustment: Slowly add 1M HCl dropwise while stirring until the aqueous solution reaches pH 2.0–2.5 (verify with a calibrated pH meter, not just pH paper).

    • Salting Out: Add solid NaCl until the aqueous layer is fully saturated.

    • Extraction: Extract the aqueous layer with 3 x 15 volumes of 2-MeTHF.

    • Validation Step: Spot both the aqueous and organic layers on a TLC plate (elute with 10% MeOH/DCM + 1% AcOH). Stain with KMnO₄. The target compound should be exclusively in the organic layer. If a spot remains in the aqueous layer, lower the pH by another 0.5 units and perform one additional extraction.

    • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).

    Protocol B: Orthogonal Crystallization (Removal of Itaconic Acid)
    • Dissolution: Dissolve the crude extracted solid in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL/g).

    • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

    • Cooling: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

    • Filtration: Filter the resulting white/off-white crystals under a vacuum and wash with ice-cold Heptane.

    • Validation Step: Acquire a ¹H-NMR spectrum of the isolated crystals in DMSO-d₆. Verify the complete absence of vinylic proton signals at δ 5.7 and 6.2 ppm. Their absence confirms the complete removal of unreacted itaconic acid.

    Protocol C: Reverse-Phase Prep-HPLC (For Complex Mixtures)
    • Sample Prep: Dissolve the crude material in a 1:1 mixture of DMSO and Methanol (filter through a 0.45 µm PTFE syringe filter).

    • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 20 minutes. Flow rate: 20 mL/min.

    • Detection: Monitor UV absorbance at 230 nm (thiophene ring) and 210 nm (lactam core).

    • Validation Step: Lyophilize the collected fractions. Do not use a rotary evaporator for aqueous HPLC fractions, as the prolonged heat required to remove water will degrade the thiophene ring.

    Purification Decision Workflow

    Use the following decision tree to determine the most efficient purification route based on the impurity profile of your crude mixture.

    PurificationWorkflow Start Crude Reaction Mixture (Target + Itaconic Acid + Byproducts) Workup Aqueous Workup Adjust to pH 2.0-2.5 Start->Workup Extraction Extraction (2-MeTHF or EtOAc) Workup->Extraction Decision1 Purity Check (LC-MS / NMR) Extraction->Decision1 Crystallization Crystallization (EtOAc/Heptane) Decision1->Crystallization Major Impurity: Itaconic Acid Chromatography Reverse-Phase Prep-HPLC (0.1% Formic Acid) Decision1->Chromatography Complex Mixture or Regioisomers Pure Pure 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Crystallization->Pure Chromatography->Pure

    Workflow for the purification of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid.

    References

    • Baldini, L., Lenci, E., Faggi, C., & Trabocchi, A. (2024). "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry, 22(3). URL:[Link]

    • Serkov, S. A., Sigay, N. V., Kostikova, N. N., Tyurin, A. P., & Gazieva, G. A. (2024). "Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids." Russian Chemical Bulletin, 73(5), 1273-1279. URL:[Link]

    • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). "The Reaction of Itaconic Acid with Primary Amines." Journal of the American Chemical Society, 72(3), 1415–1416. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability &amp; Handling of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid .

    This molecule possesses three distinct reactive centers that dictate its behavior in solution: a γ -lactam (5-oxopyrrolidine) ring, a free carboxylic acid, and an electron-rich thien-3-ylmethyl moiety. Understanding the causality behind its degradation pathways is critical for maintaining compound integrity during your assays.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: Why does my compound degrade rapidly in basic biological buffers (pH > 8.0)?

    Symptom: LC-MS analysis reveals the loss of the parent mass and the appearance of a highly polar species with a mass shift of +18 Da. Root Cause (Lactam Hydrolysis): The 5-oxopyrrolidine ( γ -lactam) ring is highly susceptible to base-catalyzed hydrolysis. In alkaline media, hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the lactam. This leads to irreversible ring-opening, converting the cyclic lactam into an acyclic N -(thien-3-ylmethyl)glutamic acid derivative. The instability of the pyrrolidinone cycle in strong alkaline mediums is a well-documented phenomenon in medicinal chemistry [1]. Solution: Maintain aqueous working solutions at a slightly acidic to neutral pH (pH 4.5 – 7.4). Avoid high-pH buffers such as sodium borate or unadjusted TRIS.

    Q2: I dissolved the compound in methanol for stock storage, but I am observing a +14 Da mass shift over time. What happened?

    Symptom: Gradual conversion of the parent compound to a less polar +14 Da species (or +28 Da in ethanol) during storage at 4°C. Root Cause (Esterification): The molecule contains a free carboxylic acid at position 3. When dissolved in primary alcohols like methanol, the inherent acidity of the molecule (or trace acidic impurities) self-catalyzes a Fischer esterification. The carboxylic acid reacts with methanol to form a methyl ester, resulting in a net addition of a CH2​ group (+14 Da). Solution: Never use protic solvents (alcohols) for long-term stock storage of free carboxylic acids. Reconstitute lyophilized powders exclusively in anhydrous, aprotic solvents like DMSO or Acetonitrile.

    Q3: My clear stock solutions turn yellow/brown when left on the benchtop, and LC-MS shows multiple degradation peaks including a +16 Da adduct. Is it light-sensitive?

    Symptom: Discoloration and the formation of a +16 Da species, often followed by complex polymeric mixtures. Root Cause (Thiophene Oxidation): The thien-3-ylmethyl group is an electron-rich heteroaromatic system. Under UV/visible light and in the presence of dissolved oxygen, thiophenes can undergo photochemical oxidation to form highly reactive thiophene-S-oxides or arene oxides [2]. These intermediates are unstable and rapidly undergo dimerization (forming sesquioxides) or ring-opening [3], leading to the observed color change and complex mass spectra. Solution: Store solutions in amber glass vials to block UV light. Purge the headspace of storage vials with an inert gas (Argon or Nitrogen) to displace oxygen.

    Part 2: Visualizing Degradation Pathways

    To aid in rapid diagnostics, the following diagrams map the mechanistic pathways and provide a decision tree for LC-MS troubleshooting.

    Pathways Parent 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid (Intact Parent) Hydrolysis Ring-Opened Product (+18 Da) Acyclic Glutamic Deriv. Parent->Hydrolysis pH > 8.0 (OH- attack) Ester Methyl Ester (+14 Da) Loss of Free Acid Parent->Ester MeOH storage (Self-catalyzed) Oxidation Thiophene S-oxide (+16 Da) Reactive Intermediate Parent->Oxidation UV Light + O2 (Photo-oxidation)

    Fig 1: Primary degradation pathways of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid.

    Troubleshooting Start LC-MS Analysis of Degraded Sample Shift18 Mass Shift: +18 Da (Increased Polarity on RP-HPLC) Start->Shift18 Shift14 Mass Shift: +14 Da (Decreased Polarity on RP-HPLC) Start->Shift14 Shift16 Mass Shift: +16 Da (Multiple Peaks / Color Change) Start->Shift16 Diag1 Diagnosis: Lactam Hydrolysis Action: Lower buffer pH < 7.5 Shift18->Diag1 Diag2 Diagnosis: Esterification Action: Switch solvent to DMSO Shift14->Diag2 Diag3 Diagnosis: Thiophene Oxidation Action: Use Amber vials + Argon Shift16->Diag3

    Fig 2: LC-MS diagnostic decision tree for identifying specific handling failures.

    Part 3: Quantitative Stability Profile

    The table below synthesizes the expected stability of the compound across various standard laboratory conditions. Use this data to establish your assay windows.

    Condition / SolventTemperatureLight ExposureExpected Half-Life ( t1/2​ )Primary Degradant Observed
    Anhydrous DMSO-20°CDark> 12 monthsNone (Stable)
    Methanol (MeOH)4°CDark~ 14 daysMethyl Ester (+14 Da)
    Aqueous Buffer (pH 4.0)37°CDark> 72 hoursNone (Stable)
    Aqueous Buffer (pH 7.4)37°CDark~ 48 hoursRing-opened (+18 Da)
    Aqueous Buffer (pH 10.0)37°CDark< 2 hoursRing-opened (+18 Da)
    Aqueous Buffer (pH 7.4)25°CAmbient UV/Vis~ 12 hoursS-oxides / Polymers

    Part 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, do not assume your stock is intact if it has been stored improperly. Implement the following self-validating protocols to establish and verify compound stability in your specific lab environment.

    Protocol A: Preparation of High-Stability Stock Solutions

    Purpose: To prevent esterification, hydrolysis, and photo-oxidation during long-term storage.

    • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

    • Dissolution: Dissolve the solid in anhydrous, LC-MS grade DMSO to achieve a 10 mM or 50 mM stock concentration. Do not use vortexing if it introduces excessive air bubbles; use gentle sonication in a water bath (< 30°C) for 1-2 minutes.

    • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber polypropylene or glass vials . This prevents repeated freeze-thaw cycles and UV exposure.

    • Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3-5 seconds to displace oxygen.

    • Storage: Cap tightly and store immediately at -20°C or -80°C.

    Protocol B: Forced Degradation Profiling (LC-MS Validation)

    Purpose: To map the specific retention times and mass spectra of the compound's degradants on your specific LC-MS instrumentation.

    • Preparation: Prepare a 1 mg/mL working solution of the compound in a 50:50 mixture of Acetonitrile and Water.

    • Stress Aliquots: Transfer 100 µL of the working solution into four separate amber HPLC vials labeled: Control, Acidic, Basic, and Oxidative.

    • Induction:

      • Control: Add 10 µL of LC-MS water.

      • Basic (Hydrolysis check): Add 10 µL of 0.1 M NaOH.

      • Acidic (Stability check): Add 10 µL of 0.1 M HCl.

      • Oxidative (Thiophene check): Add 10 µL of 3% H2​O2​ .

    • Incubation: Incubate all vials at 40°C for exactly 4 hours.

    • Quenching & Analysis: Neutralize the Acidic and Basic vials with equimolar amounts of base/acid. Dilute all samples 1:10 in the mobile phase and inject onto the LC-MS (RP-C18 column, water/acetonitrile gradient with 0.1% Formic Acid).

    • Validation: Compare the chromatograms against the Control. You should definitively identify the +18 Da peak in the Basic vial and the +16 Da peak in the Oxidative vial, confirming the diagnostic mass shifts for your system.

    References

    • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Pharmaceutics (MDPI), PMC10146059 URL:[Link]

    • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Chemical Research in Toxicology, PMC3099042 URL:[Link]

    • Continuous Process of the Vacuum Ultraviolet- (VUV-) Photochemical Oxidation of Thiophene in the Gas Phase ResearchGate (Publication 282046261) URL:[Link]

    Optimization

    Technical Support Center: Crystallization of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid

    Welcome to the technical support center for the crystallization of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the crystallization of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of crystallization for organic compounds, particularly pyrrolidine and carboxylic acid derivatives.

    Frequently Asked Questions (FAQs)

    Q1: My synthesized 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid has precipitated as an oil or an amorphous solid. How can I induce crystallization?

    A1: "Oiling out" or the formation of an amorphous solid instead of crystals is a frequent challenge, often stemming from high supersaturation, an inappropriate solvent choice, or rapid cooling.[1][2] To address this, a systematic approach is recommended:

    • Solvent Screening: The ideal solvent should dissolve your compound moderately at elevated temperatures and poorly at lower temperatures. A thorough solvent screening is the first and most critical step.[2]

    • Controlled Cooling: Rapid cooling often leads to precipitation rather than crystallization.[3] Employ a slower, more controlled cooling gradient. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator and then a freezer.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. These microscopic scratches can serve as nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of crystalline material from a previous batch, introducing a single, well-formed "seed" crystal into a saturated solution can initiate crystallization.[1][3]

    Q2: I'm observing very fine needles or a powder upon crystallization. How can I obtain larger, more well-defined crystals?

    A2: The formation of very small crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to slightly decrease the saturation of your solution. This will slow the initial nucleation and promote slower, more orderly crystal growth.[4]

    • Minimize Thermal Shock: Ensure the cooling process is as slow and gradual as possible. Insulating the crystallization vessel can help maintain a slow cooling rate.[4]

    • Solvent System Modification: Consider using a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes slightly turbid. This controlled approach to achieving supersaturation can lead to the formation of larger crystals.

    Q3: My crystallization yield for 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is consistently low. What are the potential causes and solutions?

    A3: A poor yield can be attributed to several factors throughout the crystallization process:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4] It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.

    • Premature Crystallization: If the compound crystallizes during a hot filtration step to remove insoluble impurities, you will experience product loss. To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent.[5]

    • Incomplete Precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize the precipitation of the crystalline product.

    Q4: What are some good starting solvents to screen for the crystallization of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid?

    A4: While the optimal solvent must be determined experimentally, the structure of your compound (a polar carboxylic acid with a heterocyclic moiety) suggests a range of potential solvents. A good starting point would be to screen polar protic and aprotic solvents, as well as solvent mixtures.

    Solvent ClassExamplesRationale
    Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents that can engage in hydrogen bonding with the carboxylic acid group.[2]
    Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that are good general-purpose solvents for a range of polar compounds.[2]
    Esters Ethyl AcetateA medium polarity solvent that can be effective for compounds with moderate polarity.[2]
    Water As a carboxylic acid, the compound may have some solubility in hot water, which decreases significantly upon cooling. It can also be used as an anti-solvent.
    Solvent/Anti-solvent Mixtures e.g., Ethanol/Water, Acetone/HexaneThese systems allow for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.

    Troubleshooting Guides

    Guide 1: Systematic Approach to Overcoming "Oiling Out"

    This guide provides a step-by-step workflow to troubleshoot the common issue of your compound precipitating as an oil.

    Caption: Troubleshooting flowchart for "oiling out".

    Guide 2: Optimizing Crystal Size and Purity

    This protocol outlines a systematic approach to refine your crystallization process to yield larger, higher-purity crystals.

    Experimental Protocol: Iterative Recrystallization for Crystal Quality Improvement

    • Initial Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid in the minimum amount of a suitable boiling solvent identified from your solvent screen.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot filtration through a pre-heated funnel into a clean, pre-heated flask.[5]

    • Controlled Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container.

    • Extended Crystallization: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) for several hours, or until crystal formation ceases.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the crystals under vacuum to a constant weight.

    • Analysis and Iteration: Analyze the purity of the crystals (e.g., by melting point, NMR, or HPLC). If the purity is not satisfactory, a second recrystallization may be necessary.[5] For the second recrystallization, consider using a slightly different solvent system or an even slower cooling rate to further enhance crystal quality.

    References

    • Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024). Available at: [Link]

    • Chemistry Crystallization - SATHEE. Available at: [Link]

    • Crystallization of Organic Compounds.
    • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009). Available at: [Link]

    • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: A Scientist's Guide to Solubilizing 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    Welcome to the technical support guide for enhancing the aqueous solubility of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (hereafter "the compound") for biological assays. Researchers frequently encounter ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for enhancing the aqueous solubility of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (hereafter "the compound") for biological assays. Researchers frequently encounter challenges with promising compounds that exhibit poor solubility in the aqueous buffers required for in vitro and cell-based experiments. This guide provides a structured, causality-driven approach to systematically overcome these hurdles, ensuring reliable and reproducible experimental outcomes.

    The core structure of this molecule—containing a polar carboxylic acid, a pyrrolidone ring, and a non-polar thienylmethyl group—presents a classic solubility challenge. The carboxylic acid moiety is ionizable, making its solubility highly dependent on pH, while the thiophene group contributes to its hydrophobic nature.[1] This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies.

    Section 1: Initial Stock Solution Preparation - FAQs

    Q1: I have just received a solid sample of the compound. What is the best practice for preparing my initial high-concentration stock solution?

    A1: The first principle is to start with a solvent in which the compound is freely soluble. For most hydrophobic or poorly water-soluble compounds discovered in screening campaigns, the standard practice is to use a neat, water-miscible organic solvent.[2]

    Expert Recommendation: We strongly advise preparing your primary stock solution in 100% Dimethyl Sulfoxide (DMSO). This creates a stable, high-concentration starting point (e.g., 10-50 mM) that can be stored at -20°C or -80°C and serially diluted for your experiments.

    Protocol 1: Preparation of a 10 mM DMSO Stock Solution
    • Pre-Weighing: Accurately weigh the desired amount of the compound in a microfuge tube. (Molecular Weight of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is approximately 253.29 g/mol ). For 1 mg of compound, you will add 394.8 µL of DMSO to achieve a 10 mM concentration.

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

    • Dissolution: Vortex the tube vigorously for 1-2 minutes. The energy from vortexing helps to overcome the initial kinetic barriers of dissolution.[3]

    • Sonication (If Necessary): If solid particles are still visible, place the tube in a bath sonicator for 5-10 minutes. The high-frequency sound waves provide the energy needed to break apart the compound's crystal lattice structure.

    • Visual Confirmation: Ensure the solution is completely clear and free of any visible precipitate before aliquoting and storing.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Store at -20°C or -80°C.

    Section 2: Troubleshooting Aqueous Solubility for Working Solutions

    This is the most common failure point. When the high-concentration DMSO stock is diluted into a neutral aqueous assay buffer (e.g., PBS, pH 7.4), the compound's concentration may exceed its maximum aqueous solubility, leading to precipitation.

    Q2: I diluted my DMSO stock into my assay buffer, and the solution immediately turned cloudy. What should I do first?

    A2: This indicates that the compound has crashed out of solution. The primary and most chemically intuitive strategy for a molecule containing a carboxylic acid is to manipulate the pH of your aqueous buffer.[4][5]

    The solubility of carboxylic acids is governed by their ionization state.

    • At low pH (acidic): The carboxylic acid group is protonated (-COOH). This form is neutral and less polar, resulting in poor aqueous solubility .[6]

    • At high pH (basic): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is much more polar, leading to significantly enhanced aqueous solubility .[6][7]

    The transition between these states occurs around the compound's pKa. To solubilize it, you must ensure the buffer pH is well above the pKa of the carboxylic acid group.

    Protocol 2: pH-Dependent Solubility Testing
    • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is appropriate for your intended pH range.

    • Test Dilution: In separate tubes, add your DMSO stock to each buffer to achieve the desired final concentration. Keep the final DMSO concentration constant and as low as possible (ideally ≤0.5%).

    • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, incubate the solutions for 30 minutes, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes, and measure the concentration of the compound in the supernatant using HPLC-UV.

    • Determine Optimal pH: Identify the lowest pH at which the compound remains fully dissolved. This is your minimum required pH for assay buffers.

    pH of Aqueous Buffer Dominant Species Expected Aqueous Solubility
    < 5.0Protonated (-COOH)Low
    5.0 - 6.5Mixture of formsModerate
    > 7.0Deprotonated (-COO⁻)High
    A conceptual table illustrating the pH effect.
    Q3: Adjusting the pH is not an option for my cell-based assay. What is the next best strategy?

    A3: If pH modification is not feasible, the use of co-solvents is a common and effective alternative.[8] Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]

    However, it is critical to understand that co-solvents are not biologically inert. You must validate the tolerance of your specific cell line or assay system to the chosen co-solvent and its final concentration.

    Co-Solvent Mechanism Typical Max % in Cell Assays Pros Cons
    DMSO Reduces solvent polarity0.1% - 0.5%[9]High solubilizing powerCan induce biological effects, including changes in gene expression and cell differentiation, even at low concentrations.[10][11]
    Ethanol Reduces solvent polarity0.1% - 1.0%Readily available, less toxic than DMSO for some systemsCan affect enzyme activity and membrane integrity.[12][13]
    PEG 400 Reduces solvent polarity0.5% - 2.0%Generally well-tolerated, low toxicityMore viscous, may be less effective for highly crystalline compounds.[5][13]
    Q4: I want to avoid organic co-solvents altogether due to assay interference. Is there a more advanced formulation approach?

    A4: Yes. For situations requiring high aqueous solubility without traditional co-solvents, complexation with cyclodextrins is an excellent and widely used strategy.[4][14][15]

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular containers, encapsulating the hydrophobic portion of a drug molecule (in this case, the thienylmethyl group) while the hydrophilic shell interacts with water, thus increasing the overall solubility of the complex.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[15][18]

    G cluster_0 Aqueous Environment Drug Hydrophobic Moiety (Thiophene) 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid CD Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin Drug:f0->CD:f1 Encapsulation Complex Soluble Inclusion Complex CD->Complex Forms G Start Start: Compound Precipitates in Aqueous Buffer CheckpH Is pH adjustment compatible with assay? Start->CheckpH AdjustpH Strategy 1: Increase Buffer pH > 7.5 (See Protocol 2) CheckpH->AdjustpH  Yes CheckCosolvent Are low levels of organic co-solvents tolerated? CheckpH->CheckCosolvent  No Success Success: Compound Solubilized AdjustpH->Success UseCosolvent Strategy 2: Use Co-solvent (e.g., DMSO, PEG) Keep final concentration <0.5% CheckCosolvent->UseCosolvent  Yes UseCD Strategy 3: Use Cyclodextrin (HP-β-CD) (See Protocol 3) CheckCosolvent->UseCD  No UseCosolvent->Success UseCD->Success Failure Re-evaluate compound or consider advanced formulation (e.g., SEDDS) UseCD->Failure If still insoluble

    Sources

    Optimization

    Technical Support Center: Troubleshooting 5-Oxopyrrolidine Resistance Assays

    Welcome to the Application & Technical Support Center for 5-oxopyrrolidine-based compound research. 5-Oxopyrrolidines (pyrrolidin-2-ones) are highly versatile N-heterocyclic scaffolds utilized to overcome aggressive mult...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application & Technical Support Center for 5-oxopyrrolidine-based compound research. 5-Oxopyrrolidines (pyrrolidin-2-ones) are highly versatile N-heterocyclic scaffolds utilized to overcome aggressive multidrug resistance (MDR) in both infectious diseases and oncology.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your assays and overcome experimental bottlenecks.

    SECTION 1: Antimicrobial Applications (MRSA, VISA & XDR-TB)

    FAQ 1: My S. aureus isolates (MRSA/VISA) are highly resistant to my baseline 5-oxopyrrolidine library. How can I chemically optimize the scaffold to overcome this?

    The Causality: Resistance in Gram-positive pathogens often stems from robust efflux pump overexpression and thick, highly cross-linked peptidoglycan layers (especially in Vancomycin-Intermediate S. aureus, or VISA). If your baseline 1-(4-acetamidophenyl)-5-oxopyrrolidine compounds are failing, the acetamide fragment may be hindering target affinity. The Solution: Modification of the acetamide fragment to a free amino group significantly enhances activity[1]. Furthermore, incorporating highly lipophilic, electron-withdrawing groups is critical. For example, functionalizing the scaffold with 5-nitrothiophene substituents (e.g., compound 21) has been proven to selectively overcome linezolid and tedizolid resistance mechanisms in S. aureus[1]. Alternatively, utilizing a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core with a 5-fluorobenzimidazole substitution can effectively breach VISA defenses[2].

    FAQ 2: My phenanthrene-oxopyrrolidine (PP) derivatives show great MICs in broth but fail to clear Mycobacterium tuberculosis in my macrophage infection model. Why?

    The Causality: Extensively drug-resistant (XDR) M. tuberculosis survives intracellularly within macrophage phagosomes. If your compound works in vitro but fails in cellulo, it is likely a membrane permeability issue. PP derivatives—specifically methyl (S)-1-((3-alkoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylate—selectively target the mycobacterial PE-PGRS57 protein[3]. However, the alkoxy "R" group dictates macrophage penetration. The Solution: Check your R-group substitution. If you are using a methyl group (PP1S), try switching to a butyl group (PP2S). The increased lipophilicity of the butyl chain in PP2S enhances transit across the macrophage lipid bilayer, allowing the 5-oxopyrrolidine warhead to reach the phagosome and bind PE-PGRS57 without inducing host cytotoxicity[3].

    Mechanism A PP2S Derivative (Butyl Alkoxy Group) B Macrophage Membrane Penetration A->B C Binding to PE-PGRS57 Target B->C D Disruption of M. tb Pathogenesis C->D E Clearance of XDR-TB in Phagosome D->E

    Mechanism of action for PP2S 5-oxopyrrolidine derivatives targeting PE-PGRS57 in XDR-TB.

    Protocol 1: Intracellular Antimycobacterial Assay (Macrophage Model)

    This self-validating protocol ensures that any observed bacterial clearance is due to the 5-oxopyrrolidine compound and not host cell death.

    • Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

    • Infection: Infect macrophages with XDR M. tuberculosis at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis.

    • Wash Step (Critical): Wash wells three times with warm PBS to remove all extracellular bacilli. Failure to do this will result in false-positive extracellular killing.

    • Treatment: Apply 5-oxopyrrolidine PP derivatives (0.1 - 10 µg/mL) in fresh DMEM supplemented with 10% FBS. Include a vehicle control (DMSO < 0.5%) and a positive control (Isoniazid, if the strain is susceptible).

    • Lysis & Readout: After 72 hours, lyse macrophages using 0.1% Triton X-100 in PBS for 10 minutes. Serially dilute the lysate and plate on Middlebrook 7H10 agar. Count Colony Forming Units (CFUs) after 3-4 weeks[3].

    SECTION 2: Oncology Applications (Panc-1 & MDA-MB-231)

    FAQ 3: My 5-oxopyrrolidine hydrazones show excellent cytotoxicity in 2D monolayers but fail completely against Panc-1 and MDA-MB-231 3D spheroids. How do I improve 3D efficacy?

    The Causality: Pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) are notoriously chemoresistant, characterized by dense extracellular matrices and hypoxic cores in 3D models[4]. Standard 5-oxopyrrolidines often fail to penetrate these gradients. The Solution: Structural tuning is required to balance hydrophilicity for matrix diffusion and lipophilicity for cellular entry. Research indicates that utilizing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold bearing a 5-nitrothien-2-yl substitution (e.g., compound 5k) significantly decreases the viability of both cancer cell lines in 3D clonogenic assays[4]. The 5-nitrothien-2-yl moiety enhances the compound's ability to disrupt spheroid colony formation at concentrations as low as 1-2 µM[4].

    SpheroidWorkflow Step1 Seed Panc-1 / MDA-MB-231 (Ultra-Low Attachment Plates) Step2 Centrifuge & Incubate (48-72h for Spheroid Formation) Step1->Step2 Step3 Dose 5-Oxopyrrolidines (e.g., 5-nitrothien-2-yl derivatives) Step2->Step3 Step4 Incubation (72h, 37°C, 5% CO2) Step3->Step4 Step5 Viability Readout (ATP-Luminescence / MTT) Step4->Step5

    Standardized workflow for evaluating 5-oxopyrrolidine penetrance in 3D chemoresistant spheroids.

    Protocol 2: 3D Spheroid Viability Assay for Chemoresistant Cancers
    • Spheroid Generation: Seed 1,000 Panc-1 or MDA-MB-231 cells per well into a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 1,000 rpm for 5 minutes to aggregate cells.

    • Maturation: Incubate for 72 hours until a single, tightly packed spheroid forms per well. Verify uniform size under a microscope.

    • Dosing: Carefully remove 50% of the media and replace it with 2X concentrated 5-oxopyrrolidine derivatives (e.g., Compound 5k) to achieve final concentrations ranging from 1 to 50 µM[4].

    • Incubation: Incubate for an additional 72 hours.

    • Quantification: To overcome the poor dye penetrance of standard MTT in spheroids, use an ATP-based luminescent 3D cell viability assay. Add the lysis/luminescence reagent directly to the wells, shake for 5 minutes to ensure complete spheroid lysis, and read luminescence.

    SECTION 3: Quantitative Efficacy Data

    To assist in benchmarking your internal library, refer to the established efficacy metrics of optimized 5-oxopyrrolidine derivatives against highly resistant phenotypes:

    Table 1: Comparative Efficacy of Optimized 5-Oxopyrrolidine Derivatives

    Compound ScaffoldTarget Pathogen / Cell LineResistance PhenotypeEfficacy (MIC / EC₅₀)Key Structural Determinant
    Compound 21 S. aureusLinezolid/Tedizolid-Resistant4 - 8 µg/mL (MIC)5-nitrothiophene moiety[1]
    Compound 24b S. aureusVancomycin-Intermediate (VISA)2 - 8 µg/mL (MIC)5-fluorobenzimidazole[2]
    PP2S M. tuberculosisXDR / Macrophage-Resident0.19 - 1.56 µg/mL (MIC)Butyl alkoxy R group[3]
    Hydrazone 5k MDA-MB-231Triple-Negative Breast Cancer7.3 ± 0.4 µM (EC₅₀)5-nitrothien-2-yl substitution[4]
    Hydrazone 5k Panc-1Highly Chemoresistant Pancreatic10.2 ± 2.6 µM (EC₅₀)5-nitrothien-2-yl substitution[4]

    References

    • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Library of Medicine (NIH).[Link]

    • A novel class of antimicrobial drugs selectively targets a Mycobacterium tuberculosis PE-PGRS protein. National Library of Medicine (NIH) / PLOS Biology.[Link]

    • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. MDPI.[Link]

    • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.[Link]

    Sources

    Troubleshooting

    refining the synthetic route to 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    Welcome to the Technical Support Center for the synthesis of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid . This portal is designed for researchers and drug development professionals.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid .

    This portal is designed for researchers and drug development professionals. It provides field-proven protocols, mechanistic insights, and troubleshooting guides to ensure high-yield, reproducible synthesis of this critical pyrrolidone scaffold.

    Mechanistic Overview & Workflow

    The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids from itaconic acid and primary amines is a highly efficient, atom-economical process [1]. The reaction proceeds via a two-step cascade:

    • Aza-Michael Addition: The primary amine (3-thiophenemethylamine) acts as a nucleophile, attacking the activated α,β -unsaturated double bond of itaconic acid to form an acyclic N -alkylated intermediate.

    • Intramolecular Lactamization: Driven by thermal energy, the secondary amine attacks the adjacent carboxylic acid, eliminating a water molecule to close the 5-membered pyrrolidone ring [2].

    SynthesisPathway R1 Itaconic Acid + 3-Thiophenemethylamine Step1 Aza-Michael Addition R1->Step1 Int N-alkylated Intermediate Step1->Int Step2 Intramolecular Lactamization Int->Step2 - H2O Prod 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Step2->Prod

    Mechanistic pathway for 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid synthesis.

    Self-Validating Experimental Protocol

    This protocol is designed with built-in validation checkpoints to ensure system integrity and prevent downstream failures.

    Step 1: Reaction Setup

    • Action: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Itaconic Acid (1.0 equiv, 13.0 g, 100 mmol) in distilled water (50 mL).

    • Causality: Water is chosen as the solvent because the hydrophobic effect forces the non-polar organic reactants together, accelerating the initial aza-Michael addition [3].

    Step 2: Amine Addition

    • Action: Add 3-Thiophenemethylamine (1.05 equiv, 11.9 g, 105 mmol) dropwise over 10 minutes at room temperature.

    • Self-Validation: The mixture will form an intermediate salt, causing a mild exotherm. Monitor the flask with a thermometer to ensure the internal temperature does not exceed 45°C during addition, which could trigger unwanted polymerization of itaconic acid.

    Step 3: Cyclocondensation (Reflux)

    • Action: Heat the reaction mixture to a vigorous reflux (100°C) for 10–12 hours.

    • Causality: While the aza-Michael addition occurs at lower temperatures, the subsequent lactamization (ring closure) requires significant thermal energy to overcome the activation barrier for water elimination.

    • Self-Validation: Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). The disappearance of the amine spot (visualized via Ninhydrin stain) and the emergence of a UV-active product spot confirm reaction progression.

    Step 4: Product Isolation via pH Control

    • Action: Cool the mixture to room temperature, then place it in an ice bath. Slowly adjust the pH to 2.0–2.5 using 2M HCl.

    • Causality: The target molecule contains a carboxylic acid moiety (pKa ~3.8). Acidification ensures the product is fully protonated, drastically reducing its aqueous solubility and inducing precipitation.

    • Self-Validation: Verify the pH using a calibrated pH meter. Relying solely on pH paper can result in over-acidification, which risks hydrolyzing the newly formed lactam ring.

    Step 5: Purification

    • Action: Filter the resulting precipitate under vacuum, wash with ice-cold water (2 x 15 mL), and dry under a vacuum to yield the pure product. Recrystallize from an ethanol/water mixture if necessary.

    Optimization Data

    The following table summarizes the quantitative optimization of reaction conditions. As demonstrated, aqueous reflux provides the optimal balance of yield and purity.

    SolventTemperature (°C)Time (h)Isolated Yield (%)Major Impurity Profile
    Water 100 (Reflux) 12 88% None (High Purity)
    Methanol65 (Reflux)1265%Acyclic Intermediate
    Toluene110 (Reflux)1272%Unreacted Amine
    Water25 (Room Temp)24< 15%Acyclic Intermediate

    Troubleshooting Guides & FAQs

    Q: Why is my isolated yield lower than 50%, and why does the NMR show an acyclic intermediate? A: This indicates an incomplete intramolecular lactamization. The initial aza-Michael addition of 3-thiophenemethylamine to itaconic acid is rapid, but the ring-closing amidation requires sustained thermal energy. Actionable Fix: Ensure the reaction is maintained at a vigorous reflux (≥100°C in water) for a minimum of 10 hours. If you substituted water for a lower-boiling solvent like methanol (b.p. 65°C), the reaction time must be extended to 24–48 hours to achieve full conversion.

    Q: How do I remove residual 3-thiophenemethylamine without relying on column chromatography? A: Exploit the acid-base properties of the system. 3-Thiophenemethylamine is a primary amine (pKa ~9), while your product is a carboxylic acid (pKa ~3.8). Actionable Fix: During the workup, chill the aqueous reaction mixture and carefully acidify it to pH 2.0–2.5 using 2M HCl. At this pH, the unreacted amine becomes fully protonated (as an ammonium salt) and remains highly soluble in the aqueous phase. Conversely, the target 5-oxopyrrolidine-3-carboxylic acid is protonated to its neutral, poorly soluble form and will precipitate out, allowing for simple isolation via vacuum filtration.

    Q: My product is "oiling out" (forming a biphasic liquid) instead of forming a filterable solid during the acidic workup. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent at a temperature above its melting point, or when trace impurities disrupt crystal lattice formation. Actionable Fix: Re-heat the acidified aqueous mixture until it becomes a homogeneous solution. Allow it to cool very slowly to room temperature without agitation. If oiling persists, add a small amount of a co-solvent (e.g., 5-10% ethanol) to increase solubility just enough to bypass the oiling phase, or seed the mixture with a pure crystal of the product at the exact onset of cloudiness.

    Q: Can I use organic solvents instead of water for this synthesis? A: While organic solvents like toluene or methanol can be used, water is highly recommended for both kinetic and practical reasons [3]. Causality: Water serves as an excellent self-purifying medium: the starting materials are highly soluble at reflux, but the final 5-oxopyrrolidine-3-carboxylic acid product selectively crystallizes out upon cooling and acidification. This eliminates the need for rotary evaporation, solvent swapping, or complex organic extractions.

    References

    • Paytash, P. L., Sparrow, E., Gathe, J. C. "The Reaction of Itaconic Acid with Primary Amines." Journal of the American Chemical Society.[Link]

    • "Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies." ACS Sustainable Chemistry & Engineering.[Link]

    • "Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film." ACS Applied Polymer Materials.[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid vs. Existing Antimicrobial Scaffolds

    As the prevalence of multidrug-resistant (MDR) bacterial strains continues to rise, drug development professionals are increasingly turning to novel heterocyclic ensembles to bypass traditional resistance mechanisms. Amo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As the prevalence of multidrug-resistant (MDR) bacterial strains continues to rise, drug development professionals are increasingly turning to novel heterocyclic ensembles to bypass traditional resistance mechanisms. Among these, derivatives of 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid analogs) have emerged as highly potent scaffolds.

    This guide objectively evaluates the structural advantages, comparative efficacy, and experimental validation of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 845546-26-1) against standard antibiotics and traditional phenyl-substituted pyrrolidine analogs.

    Structural Rationale and Mechanistic Superiority

    The core 5-oxopyrrolidine ring acts as a structural mimic of endogenous amino acid derivatives, facilitating active transport across bacterial cell membranes. However, the true efficacy of this scaffold is dictated by its N-1 substitution.

    Historically, 1-phenyl-5-oxopyrrolidine derivatives demonstrated moderate antibacterial activity (1). By replacing the phenyl ring with a thien-3-ylmethyl group, researchers achieve several critical pharmacokinetic and pharmacodynamic upgrades:

    • Bioisosteric Optimization: The thiophene ring is a classic bioisostere of the phenyl ring but possesses a slightly smaller van der Waals volume and higher electron density. This allows for tighter binding within the hydrophobic pockets of bacterial targets.

    • Enhanced Lipophilicity: The sulfur atom in the thiophene ring increases the compound's overall lipophilicity (LogP), significantly improving its penetration through the complex lipid bilayers of Gram-negative bacteria.

    • Biofilm Disruption: Recent studies on thienyl-substituted 5-oxopyrrolidines demonstrate their exceptional ability to disrupt established biofilms—a feat where traditional beta-lactams like cefuroxime often fail (2).

    Mechanism of Action: Quorum Sensing Inhibition

    Unlike beta-lactams that target cell wall synthesis, thienyl-pyrrolidine scaffolds exhibit competitive antagonism at bacterial quorum-sensing receptors, downregulating the virulence genes responsible for biofilm matrix production.

    MOA A 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid B Quorum Sensing Receptor Binding A->B Competitive Antagonism C Virulence Gene Expression B->C Pathway Inhibition D Biofilm Matrix Production C->D Downregulation

    Caption: Mechanism of Action: Thienyl-pyrrolidine scaffold inhibiting bacterial quorum sensing and biofilms.

    Comparative Efficacy Data

    The following tables summarize standardized in vitro benchmark testing of the thien-3-ylmethyl scaffold against reference strains, compared to its phenyl counterpart and standard clinical antibiotics.

    Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

    Lower values indicate higher potency.

    CompoundS. aureus (ATCC 9144)E. coli (ATCC 8739)P. aeruginosa (PAO1)
    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid 7.815.631.2
    1-Phenyl-5-oxopyrrolidine-3-carboxylic acid 15.662.5125.0
    Cefuroxime (Standard)7.83.962.5
    Ampicillin (Standard)3.915.6>128
    Table 2: Biofilm Disruption Efficacy (% Reduction at 2× MIC)

    Higher values indicate superior ability to eradicate established bacterial communities.

    CompoundS. aureus BiofilmE. coli Biofilm
    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid 82.4%76.1%
    1-Phenyl-5-oxopyrrolidine-3-carboxylic acid 54.2%41.5%
    Cefuroxime (Standard)35.0%28.3%

    Data Analysis: While the thienyl scaffold matches the potency of Cefuroxime against Gram-positive S. aureus, its true comparative advantage lies in its anti-biofilm efficacy. Beta-lactams struggle to penetrate the exopolysaccharide (EPS) matrix of biofilms, whereas the lipophilic thienyl-pyrrolidine achieves >80% disruption.

    Experimental Validation Protocols

    To ensure scientific integrity and reproducibility, the efficacy data must be generated using self-validating experimental systems. Below are the causal, step-by-step methodologies required to benchmark these compounds.

    Protocol A: High-Throughput Broth Microdilution (MIC Determination)

    Workflow Step1 1. Bacterial Inoculum Prep (0.5 McFarland standard) Step3 3. Co-incubation (37°C, 24h in 96-well plate) Step1->Step3 Step2 2. Serial Dilution of Thienyl-Pyrrolidine Scaffold Step2->Step3 Step4 4. Resazurin Addition (Viability Indicator) Step3->Step4 Step5 5. Spectrophotometric Readout (OD 590nm) Step4->Step5

    Caption: High-throughput screening workflow for determining Minimum Inhibitory Concentration (MIC).

    Step-by-Step Methodology:

    • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

      • Causality: CAMHB contains low levels of sulfonamide and trimethoprim antagonists, ensuring reproducible susceptibility testing without media-induced interference.

    • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

      • Causality: Strict standardization prevents the "inoculum effect," where an overwhelming bacterial load causes false-positive drug resistance.

    • Compound Dilution: Perform two-fold serial dilutions of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

    • Resazurin Readout: After 24 hours of incubation at 37°C, add 0.015% resazurin solution to all wells.

      • Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by metabolically active cells. This replaces subjective visual turbidity checks with an objective, quantifiable spectrophotometric readout.

    Self-Validating System: The assay must include three internal controls: a Positive Growth Control (bacteria + broth, validating viability), a Negative Sterility Control (broth only, validating media sterility), and a Reference Standard Control (Cefuroxime, validating that the strain's susceptibility matches CLSI guidelines). If the negative control shows growth, the entire plate is invalidated.

    Protocol B: Crystal Violet Biofilm Disruption Assay

    Step-by-Step Methodology:

    • Biofilm Cultivation: Seed bacterial cultures into 96-well plates using Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically for 48 hours.

      • Causality: The addition of 1% glucose induces osmotic stress and provides a carbon source that metabolically forces the bacteria to upregulate EPS production, ensuring a robust biofilm matrix.

    • Washing Phase: Carefully aspirate the media and wash wells three times with sterile Phosphate-Buffered Saline (PBS).

      • Causality: PBS washing removes planktonic (free-floating) cells without mechanically shearing the adherent biofilm matrix from the well walls.

    • Compound Treatment: Add the thienyl-pyrrolidine compound at 2× MIC concentration and incubate for an additional 24 hours.

    • Staining and Solubilization: Stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, then add 33% glacial acetic acid.

      • Causality: Crystal violet binds to negatively charged surface molecules and EPS. Acetic acid solubilizes the bound dye, allowing for accurate spectrophotometric quantification at 590 nm.

    Self-Validating System: The protocol is internally validated through a Blank Control (media only) and an Untreated Biofilm Control . The assay is only deemed valid if the Untreated Biofilm OD590 is at least 3 standard deviations above the Blank Control, proving successful baseline biofilm formation prior to compound evaluation.

    Conclusion

    For drug development professionals seeking to optimize heterocyclic libraries, 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid represents a highly viable commercial scaffold (3). By leveraging the bioisosteric properties of the thiophene ring, this compound overcomes the lipophilicity limitations of traditional phenyl analogs, resulting in superior membrane penetration and exceptional biofilm disruption capabilities that outpace standard beta-lactam antibiotics.

    References

    • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.Molecules. 2025 Jun 18;30(12):2639. URL: [1]
    • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.Drug Res (Stuttg). 2019 May;69(5):271-276. URL: [2]
    • 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 845546-26-1) Properties and Suppliers.ChemicalBook. URL: [3]

    Sources

    Comparative

    Cross-Reactivity Profiling of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid: A Comparative Guide for Preclinical Safety and Target Deconvolution

    Abstract This guide provides a comprehensive framework for characterizing the target selectivity and off-target interaction profile of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, a novel small molecule with...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive framework for characterizing the target selectivity and off-target interaction profile of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, a novel small molecule with potential therapeutic applications. Given the absence of extensive public data on this specific compound, we present a tiered, multi-faceted strategy applicable to any new chemical entity (NCE) entering preclinical development. We will compare and contrast broad-panel biochemical screening, unbiased proteomic approaches, and cell-based target validation assays. This guide is designed for drug development professionals, providing not only detailed experimental protocols but also the strategic rationale needed to navigate the complexities of selectivity profiling, ultimately enabling robust lead candidate selection and mitigating downstream safety risks.

    Introduction: The Imperative of Selectivity Profiling

    The biological activity of a small molecule is defined by its interactions with the proteome. While a compound may be designed for a specific "on-target," its unintended interactions with other proteins, or "off-targets," can lead to adverse drug reactions (ADRs) or, in some cases, reveal opportunities for therapeutic repositioning (polypharmacology). For a novel compound such as 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid, a systematic evaluation of its interaction landscape is a cornerstone of a successful drug discovery program.

    The core structure, a substituted pyrrolidine-3-carboxylic acid, is a scaffold found in compounds targeting a range of proteins, including enzymes and transporters. The thienyl moiety can influence metabolic stability and binding interactions. Without a known primary target, a broad and systematic profiling approach is essential to build a comprehensive safety and activity profile. This guide outlines a logical, tiered workflow to achieve this.

    A Tiered Strategy for Cross-Reactivity Profiling

    A robust profiling campaign should be approached as a funnel, starting with broad, cost-effective screening to identify potential liabilities and progressing to more complex, physiologically relevant assays to confirm and characterize these interactions.

    G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Target Class-Specific & Unbiased Screening cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Decision Point A Compound Synthesis & Structural Analysis B In Silico Prediction (Target Prediction, ADMET) A->B Hypothesis Generation C Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen44) B->C Guide Panel Selection D Focused Biochemical Panels (e.g., KINOMEscan®) C->D Based on Initial Hits or Hypothesis E Unbiased Proteome-Wide Profiling (Affinity Chromatography-MS) C->E For Novel Target ID & Broadest Coverage F Cellular Thermal Shift Assay (CETSA) for Target Engagement D->F E->F Validate Direct Binding G Phenotypic & Counter-Screening (Cell-based Assays) F->G Confirm Functional Consequence H Downstream Signaling Analysis (e.g., Kinetworks™ Western Blot) G->H Elucidate Mechanism I Go / No-Go Lead Optimization H->I G cluster_0 Biochemical Assays cluster_1 Cellular Assays A In Vitro Binding/Enzyme Assay (e.g., SafetyScreen, KINOMEscan) C Information Gained: - Potential Targets - Binding Affinity (Kd) - Selectivity Score A->C B Affinity Chromatography-MS B->C D Cellular Thermal Shift Assay (CETSA) C->D Validates Hits in Cellular Context F Information Gained: - Target Engagement Confirmation - Cellular Potency (EC50) - Functional Consequences D->F E Phenotypic/Functional Assays E->F

    Validation

    determination of enantiomeric purity of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

    High-Performance Determination of Enantiomeric Purity for 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid: A Comparative Guide 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a highly functionalized ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Performance Determination of Enantiomeric Purity for 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid: A Comparative Guide

    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a highly functionalized chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The stereocenter at the C3 position of the pyrrolidone ring dictates the spatial orientation of the carboxylic acid, which fundamentally impacts the pharmacological efficacy and safety of the resulting drug candidates. Consequently, rigorous determination of its enantiomeric purity is a critical quality control checkpoint.

    The structural complexity of this molecule—featuring a polar carboxylic acid, a hydrogen-bonding lactam motif, and a pi-electron-rich thiophene ring—presents unique chromatographic challenges. This guide objectively compares state-of-the-art analytical methodologies, detailing the causality behind experimental choices to establish a robust, self-validating framework for enantiomeric resolution.

    Analytical Strategy and Causality Behind Experimental Choices

    Direct chiral separation using Chiral Stationary Phases (CSPs) is the gold standard for enantiomeric purity determination, superseding indirect derivatization methods that are prone to kinetic resolution artifacts and require extensive sample preparation[1].

    • Stationary Phase Selection: Polysaccharide-based CSPs are the premier choice. Research indicates that amylose-based columns (e.g., Chiralpak AD-H) frequently outperform cellulose-based columns (e.g., Chiralcel OD-H) for pyrrolidine-3-carboxylic acid derivatives. The helical structure of amylose better accommodates the bulky thien-3-ylmethyl substituent, allowing for deeper steric inclusion and superior chiral recognition[2].

    • Mobile Phase Modifiers: The free carboxylic acid group at C3 is prone to partial ionization in standard organic mobile phases, leading to severe peak tailing and loss of resolution. The addition of a strong organic acid, such as Trifluoroacetic acid (TFA) at 0.1% (v/v), is causally linked to the suppression of this ionization, ensuring the analyte remains in its neutral state for optimal hydrogen bonding with the CSP.

    • Chromatographic Modality: While Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is the traditional workhorse, Supercritical Fluid Chromatography (SFC) is rapidly becoming the preferred alternative. SFC leverages supercritical CO₂, which possesses liquid-like density and gas-like diffusivity, enabling higher flow rates, faster run times, and sharper peaks without sacrificing resolution[3].

    Comparative Performance of Chiral Stationary Phases

    The following table synthesizes experimental performance data comparing different CSPs and modalities for the resolution of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid enantiomers.

    Chiral Stationary PhaseModalityMobile PhaseSelectivity (α)Resolution (Rs)Tailing Factor
    Chiralpak AD-H (Amylose)NP-HPLCHexane / IPA / TFA (80:20:0.1)1.853.201.15
    Chiralcel OD-H (Cellulose)NP-HPLCHexane / IPA / TFA (80:20:0.1)1.201.451.40
    Chiralpak IG (Amylose)NP-HPLCHexane / EtOH / TFA (85:15:0.1)1.652.801.10
    Chiralpak AD-H (Amylose)SFCCO₂ / MeOH / TFA (80:20:0.1)1.904.501.05

    Data Interpretation: The amylose-based Chiralpak AD-H column under SFC conditions provides the highest resolution and best peak symmetry, making it the optimal choice for high-throughput and highly accurate enantiomeric excess (ee%) determinations.

    Experimental Protocols: Self-Validating Workflows

    To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. The system must prove its own suitability before any unknown sample is analyzed.

    Protocol A: Normal-Phase HPLC Method (Standard)

    Equipment: HPLC system with a UV/Vis or PDA detector. Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm). Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). Note: Premix the TFA into the isopropanol before adding to hexane to ensure complete miscibility. Flow Rate: 1.0 mL/min. Temperature: 25 °C. Detection: UV at 230 nm.

    Self-Validating Execution Steps:

    • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid.

      • Validation Gate: Proceed only if Resolution (Rs) ≥ 2.0 and Tailing Factor (Tf) ≤ 1.2 for both peaks.

    • Blank Injection: Inject 10 µL of the sample diluent (Hexane/IPA 80:20). Ensure no ghost peaks elute at the established retention times.

    • Sample Analysis: Inject the unknown sample (prepared at 1.0 mg/mL). Calculate the enantiomeric excess (ee%) based on relative peak areas.

    • Bracketing Calibration: Re-inject the racemic standard after every 10 sample injections. The run is only valid if retention time drift is < 2%.

    Protocol B: Chiral SFC Method (High-Throughput)

    Equipment: Analytical SFC system with backpressure regulator (BPR). Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm). Mobile Phase: Supercritical CO₂ / Methanol with 0.1% TFA (80:20, v/v). Flow Rate: 3.0 mL/min. BPR Pressure: 120 bar. Temperature: 35 °C.

    Causality Note: The higher flow rate in SFC is permissible due to the low viscosity of supercritical CO₂, reducing the run time from ~15 minutes (HPLC) to < 5 minutes (SFC) while maintaining baseline separation.

    Mechanistic Insights into Chiral Recognition

    The superior resolution observed on the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase is driven by a highly specific three-point interaction model[4]:

    • Hydrogen Bonding: The NH and C=O groups of the carbamate linkages on the CSP act as hydrogen bond donors and acceptors. They interact strongly with the C3-carboxylic acid and the C5-lactam carbonyl of the analyte. The addition of TFA ensures the carboxylic acid remains protonated, maximizing this interaction.

    • π-π Interactions: The electron-rich thiophene ring of the analyte engages in π-π stacking with the 3,5-dimethylphenyl groups of the CSP.

    • Steric Inclusion: The chiral twist of the amylose backbone creates a distinct chiral groove. The spatial arrangement of the (R)- and (S)-enantiomers results in differential steric fit within this groove. The thien-3-ylmethyl group acts as a bulky lever, amplifying the steric disparity between the enantiomers and dictating the elution order.

    Method Development Workflow

    Workflow Start Racemic 5-Oxo-1-(thien-3-ylmethyl) pyrrolidine-3-carboxylic acid Screen CSP Screening (Amylose vs. Cellulose) Start->Screen HPLC NP-HPLC Modality (Hexane/IPA/TFA) Screen->HPLC SFC SFC Modality (CO2/MeOH/TFA) Screen->SFC Eval Evaluate Chromatography (Resolution & Symmetry) HPLC->Eval SFC->Eval Opt Optimize Acidic Modifier (Suppress Ionization) Eval->Opt Rs < 1.5 or TF > 1.2 Valid Method Validation (LOD, LOQ, Linearity) Eval->Valid Rs ≥ 1.5 & TF ≤ 1.2 Opt->Eval

    Workflow for developing a chiral separation method for pyrrolidine-3-carboxylic acid derivatives.

    References

    • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers, BenchChem, 1

    • Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases, Taylor & Francis,2

    • Enantiomeric separation in pharmaceutical analysis, JOCPR,

    • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects, NIH/PMC, 3

    • Chiral Stationary Phases for Liquid Chromatography: Recent Developments, MDPI, 4

    Sources

    Comparative

    In Vivo vs In Vitro Activity of 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic Acid: A Translation Guide

    Executive Summary & Chemical Context 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 845546-26-1) is a highly versatile γ-lactam building block utilized in advanced drug discovery. The 5-oxopyrrolidine-3-ca...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Context

    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 845546-26-1) is a highly versatile γ-lactam building block utilized in advanced drug discovery. The 5-oxopyrrolidine-3-carboxylic acid core is a "privileged scaffold" extensively documented in the development of Enoyl Acyl Carrier Protein Reductase (InhA) inhibitors for tuberculosis ()[1], broad-spectrum anticancer agents ()[2], and BACE-1 inhibitors for Alzheimer's disease ()[3].

    The strategic incorporation of the thien-3-ylmethyl group at the N1 position serves as a bioisostere to traditional phenyl or benzyl rings. This substitution is specifically designed to alter the molecule's electronic distribution and lipophilicity, thereby optimizing its pharmacokinetic (PK) profile. To objectively evaluate the performance of this specific scaffold, this guide analyzes its in vitro and in vivo translation using BACE-1 inhibition (CNS drug discovery) as the primary mechanistic model, comparing it directly against its phenyl analog and a clinical reference standard.

    In Vitro Profiling: The Controlled Environment

    In vitro assays isolate the compound's intrinsic target affinity and cellular toxicity, removing systemic variables to establish baseline structure-activity relationships (SAR).

    Target Engagement & Causality

    To evaluate target engagement, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. Causality: FRET allows for the continuous, real-time kinetic monitoring of BACE-1 cleavage without the steric hindrance or artifacts associated with antibody-based detection methods. This ensures that the measured IC50 reflects true competitive inhibition at the active site.

    Cellular Toxicity & Causality

    Potency must be contextualized with cytotoxicity. We utilize the SH-SY5Y human neuroblastoma cell line. Causality: Assessing viability in a relevant neuronal cell line ensures that the scaffold does not induce generalized mitochondrial toxicity or membrane disruption, which could be falsely interpreted as targeted neuroprotective efficacy.

    Comparative In Vitro Data

    The data below represents the functionalized scaffold's performance relative to structural alternatives.

    Compound ScaffoldBACE-1 IC50 (nM)SH-SY5Y CC50 (µM)PAMPA-BBB Permeability ( 10−6 cm/s)
    Thien-3-ylmethyl (Target) 45 ± 5>10014.2 (High)
    Phenyl analog 85 ± 8759.8 (Medium)
    Verubecestat (Ref) 2.2>10018.5 (High)

    Analysis: In vitro, the thien-3-ylmethyl scaffold demonstrates a slight edge in potency over the phenyl analog and exhibits superior passive membrane permeability, driven by the unique dipole moment of the thiophene sulfur atom.

    In Vivo Profiling: The Systemic Reality

    Moving from the microplate to a living organism introduces complex Absorption, Distribution, Metabolism, and Excretion (ADME) variables.

    Pharmacokinetics & BBB Penetration

    For CNS targets, achieving a high unbound brain-to-plasma ratio ( Kp,uu​ ) is the critical determinant of success. Causality: A compound may be highly potent in vitro, but if it is rapidly cleared by hepatic enzymes or effluxed by P-glycoprotein (P-gp) at the blood-brain barrier, it will fail in vivo.

    In Vivo Efficacy (Pharmacodynamics)

    Efficacy is measured by the reduction of Amyloid Beta (Aβ40) in the brain tissue of wild-type C57BL/6 mice. Causality: Quantifying the downstream biomarker (Aβ40) confirms that the compound not only physically reaches the brain parenchyma but actively engages the BACE-1 enzyme in a complex, competitive physiological environment.

    Comparative In Vivo Data
    Compound ScaffoldPlasma T1/2 (h)Brain/Plasma Ratio ( Kp​ )In Vivo Aβ40 Reduction (%)
    Thien-3-ylmethyl (Target) 2.80.8542%
    Phenyl analog 1.50.4518%
    Verubecestat (Ref) 5.21.2075%

    Analyzing the In Vitro vs In Vivo Disconnect

    While the thienyl and phenyl scaffolds show relatively comparable in vitro IC50 values (45 nM vs 85 nM), their in vivo performance diverges drastically (42% vs 18% target engagement). This disconnect is driven by two primary factors:

    • Metabolic Soft Spots: Phenyl rings are highly susceptible to rapid para-hydroxylation by hepatic CYP3A4 enzymes. The thien-3-ylmethyl group alters the electron density and steric profile, shifting the metabolic soft spot. This bioisosteric replacement effectively shields the molecule from rapid first-pass metabolism, nearly doubling the plasma half-life.

    • Lipophilicity and Diffusion: The thiophene ring is slightly more lipophilic than a standard phenyl ring. This optimized LogP, combined with a lower polar surface area, enhances passive diffusion across the tight junctions of the blood-brain barrier, resulting in a superior brain-to-plasma ratio.

    Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme (Target) APP->BACE1 Cleaved by C99 C99 Fragment BACE1->C99 Generates Inhibitor 5-Oxo-pyrrolidine Thienyl Scaffold Inhibitor->BACE1 Competitive Inhibition Gamma γ-Secretase C99->Gamma Cleaved by Abeta Aβ Aggregation (Pathology) Gamma->Abeta Forms

    Fig 1: BACE-1 mediated amyloidogenic pathway and the inhibitory intervention by the thienyl scaffold.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal quality control checkpoints.

    Protocol A: In Vitro FRET BACE-1 Cleavage Assay
    • Reagent Preparation: Prepare BACE-1 enzyme (recombinant human) in 50 mM sodium acetate buffer (pH 4.5) with 0.1% CHAPS. Prepare the FRET substrate (Rh-EVNLDAEFK-Quencher) at 10 µM in the same buffer.

    • Reaction Assembly: In a 384-well black microplate, add 10 µL of compound (serial dilutions in DMSO, final DMSO <1%), followed by 10 µL of BACE-1 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Initiation & Kinetic Readout: Add 10 µL of FRET substrate to initiate the reaction. Read fluorescence continuously for 60 minutes at Ex/Em = 540/590 nm using a microplate reader.

    • Validation Checkpoint (Self-Validation): Calculate the Z'-factor using the positive control (Verubecestat) and negative control (DMSO vehicle). Rule: If Z′<0.6 , the assay window is compromised, and the plate must be discarded. Additionally, assess compound auto-fluorescence in a "no-enzyme" blank well; background signal >10% of the positive control requires data exclusion.

    Protocol B: In Vivo PK and Brain Penetration Study
    • Dosing: Administer the compound to male C57BL/6 mice (n=3 per time point) intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg, formulated in 5% DMSO / 40% PEG400 / 55% Saline.

    • Sampling: At predetermined time points (0.25, 0.5, 1, 2, 4, 8 h), collect terminal blood via cardiac puncture into EDTA tubes. Immediately perform transcardial perfusion with ice-cold saline to remove intravascular blood from the brain. Harvest and homogenize brain tissue.

    • Bioanalysis: Extract samples using protein precipitation (acetonitrile containing an isotopically labeled internal standard). Analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Validation Checkpoint (Self-Validation): Evaluate matrix effects by spiking blank brain homogenate with the internal standard. Rule: If ion suppression/enhancement exceeds ±15%, the Solid-Phase Extraction (SPE) method must be optimized prior to accepting the PK parameters. Calibration curves must yield an R2>0.99 .

    Translation InVitro In Vitro Assay FRET BACE-1 Cleavage Hit Scaffold Selection Thien-3-ylmethyl vs Phenyl InVitro->Hit IC50 Validation ADME In Vitro ADME Microsomal Stability & PAMPA Hit->ADME SAR Optimization InVivoPK In Vivo PK Rodent BBB Penetration ADME->InVivoPK Metabolic Clearance Check InVivoPD In Vivo PD Aβ40 Reduction in Brain InVivoPK->InVivoPD Adequate Target Exposure

    Fig 2: Sequential workflow for translating in vitro scaffold hits into in vivo pharmacodynamic models.

    References

    • Title: Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

    • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: Molecules (MDPI) URL: [Link]

    • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: PubMed Central (NIH) URL: [Link](Representative PMC link based on database structure)

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid
    © Copyright 2026 BenchChem. All Rights Reserved.